molecular formula C18H13ClF2N6O B1682951 BAY-549 CAS No. 867017-68-3

BAY-549

Cat. No.: B1682951
CAS No.: 867017-68-3
M. Wt: 402.8 g/mol
InChI Key: NRSGWEVTVGZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-S 7001 is an inhibitor of Rho-associated kinase (ROCK;  IC50s = 0.6 and 1.1 nM, respectively, for human ROCK1 and ROCK2). It is selective for ROCK over myosin light-chain kinase (MLCK) and zipper-interacting protein kinase (ZIP-kinase;  IC50s = 7,400 and 4,100 nM, respectively), as well as 110 kinases in a panel at 1-10 µM, but does inhibit TRK and FLT3 (IC50s = 252 and 303 nM, respectively). TC-S 7001 reduces ROCK2-induced phosphorylation of human myosin-binding subunit (MBS) when used at a concentration of 3 nM and decreases ROCK2 autophosphorylation. It inhibits contraction of isolated rabbit saphenous artery induced by phenylephrine (IC50 = 65 nM) and decreases blood pressure in normotensive and hypertensive rats when administered at doses of 3 and 10 mg/kg. TC-S 7001 also decreases right ventricular systolic pressure and total pulmonary resistance in a rat model of monocrotaline-induced pulmonary hypertension when administered at a dose of 10 mg/kg per day.>TC-S 7001 is a novel potent and highly selective azaindole-based inhibitor of Rho-kinase (ROCK). It exhibits long-acting vasodilator activity and decreases pulmonary and systemic arterial pressure in rats.>TC-S 7001 is a potent and highly selective ROCK inhibitor.

Properties

IUPAC Name

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGWEVTVGZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468040
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867017-68-3
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of BAY-549: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols.

Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its pharmacological effects by directly targeting and inhibiting the catalytic activity of ROCK1 and ROCK2 isoforms. The Rho/ROCK pathway plays a crucial role in regulating cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. By inhibiting ROCK, this compound effectively modulates these downstream cellular events, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway Diagram

BAY549_Mechanism_of_Action This compound Mechanism of Action: Inhibition of the Rho/ROCK Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Agonists Agonists (e.g., Angiotensin II, Phenylephrine) GPCR G-Protein Coupled Receptors (GPCRs) Agonists->GPCR binds to RhoGEFs RhoGEFs GPCR->RhoGEFs activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP catalyzes exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP for GTP ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK activates MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive inhibits (via phosphorylation of MYPT1) MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P promotes MLCP_inactive->MLC_P Smooth_Muscle_Contraction Smooth Muscle Contraction MLC_P->Smooth_Muscle_Contraction leads to Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation is opposed by BAY549 This compound BAY549->ROCK inhibits (ATP-competitive)

Caption: Signaling pathway illustrating the inhibition of ROCK by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)SpeciesAssay Type
ROCK10.6HumanCell-free
ROCK21.1HumanCell-free
ROCK22.4MurineCell-free
ROCK20.8RatCell-free
TRK252-Kinase Panel Screen
FLT3303-Kinase Panel Screen
MLCK7,400-Kinase Panel Screen
ZIP-kinase4,100-Kinase Panel Screen
Table 2: In Vitro Functional Activity of this compound
ExperimentIC₅₀ (nM)Tissue/Cell TypeSpecies
Phenylephrine-induced Contraction Inhibition65Saphenous ArteryRabbit
Table 3: In Vivo Hemodynamic Effects of this compound in Anesthetized Normotensive Rats
Dose (mg/kg, i.v.)Maximum Blood Pressure Reduction (mmHg)
0.038
0.118
0.335
Table 4: In Vivo Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats
Dose (mg/kg, p.o.)Mean Blood Pressure Reduction (mmHg) at 4h
1~25
3~40
10~55

Detailed Experimental Protocols

In Vitro ROCK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 and ROCK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 were used. Myelin basic protein (MBP) served as the substrate.

  • Reaction Mixture: The assay was performed in a final volume of 50 µL containing assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP (spiked with [γ-³³P]ATP), and 5 µg of MBP.

  • Incubation: The reaction was initiated by the addition of the respective ROCK isoform. The mixture was incubated for 60 minutes at 30°C.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated MBP was captured on a phosphocellulose filter plate. After washing, the radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic fit.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of other kinases.

Methodology:

  • Kinase Panel: A panel of 112 different kinases was used for screening (Upstate, Dundee, UK).

  • Assay Conditions: this compound was tested at a concentration of 10 µM. The assays were performed using radiolabeled ATP and specific substrates for each kinase.

  • Data Analysis: The percentage of inhibition was determined for each kinase. For kinases showing significant inhibition, IC₅₀ values were determined in subsequent concentration-response experiments.

In Vitro Vasorelaxation Study

Objective: To evaluate the functional effect of this compound on vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: Rings of rabbit saphenous artery were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: The arterial rings were pre-contracted with phenylephrine (1 µM).

  • Drug Application: Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath.

  • Measurement: The isometric tension of the arterial rings was continuously recorded.

  • Data Analysis: The relaxation induced by this compound was expressed as a percentage of the pre-contraction induced by phenylephrine. IC₅₀ values were calculated from the concentration-response curves.

In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the effect of intravenously administered this compound on blood pressure in normotensive rats.

Methodology:

  • Animal Model: Male Wistar rats were anesthetized with a combination of ketamine and xylazine.

  • Surgical Preparation: The carotid artery was cannulated for direct measurement of blood pressure, and the jugular vein was cannulated for drug administration.

  • Drug Administration: this compound was administered as a bolus intravenous injection at doses of 0.03, 0.1, and 0.3 mg/kg.

  • Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored and recorded.

  • Data Analysis: The maximum change in mean arterial pressure from the pre-dose baseline was determined for each dose.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (ROCK1 & ROCK2) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinase_Panel Kinase Selectivity Panel Selectivity_Profile Selectivity Profile Kinase_Panel->Selectivity_Profile Functional_Assay Functional Vasorelaxation Assay (Rabbit Saphenous Artery) Functional_Potency Functional Potency (IC50) Functional_Assay->Functional_Potency Anesthetized_Rat Anesthetized Normotensive Rat Model (i.v. administration) IC50_Determination->Anesthetized_Rat informs Hypertensive_Rat Conscious Spontaneously Hypertensive Rat Model (p.o. administration) Functional_Potency->Hypertensive_Rat informs Hemodynamic_Measurement Hemodynamic Measurements (Blood Pressure, Heart Rate) Anesthetized_Rat->Hemodynamic_Measurement Hypertensive_Rat->Hemodynamic_Measurement Efficacy_Assessment Efficacy Assessment (Blood Pressure Reduction) Hemodynamic_Measurement->Efficacy_Assessment

Caption: Workflow for the preclinical characterization of this compound.

BAY-549: A Potent and Selective ROCK Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

BAY-549, also known as Azaindole 1, has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ROCK inhibition.

Core Data Summary

The inhibitory activity and functional effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ROCK Kinases [1][2]

TargetSpeciesIC50 (nM)Assay Type
ROCK1Human0.6Biochemical Assay
ROCK2Human1.1Biochemical Assay

Table 2: Kinase Selectivity Profile of this compound [2]

KinaseIC50 (nM)Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2
ROCK10.61-
ROCK21.1-1
TRK252420229
FLT3303505275

Note: this compound was found to be inactive against 89 other kinases (IC50 > 10 µM) and showed weak activity against 21 different kinases (IC50 = 1-10 µM).[2]

Table 3: In Vitro Functional Activity of this compound

AssayTissue/Cell LineSpeciesIC50 (nM)
Phenylephrine-induced contraction (Vasorelaxation)Saphenous ArteryRabbit65

Table 4: In Vivo Effects of this compound on Blood Pressure [2]

Animal ModelRoute of AdministrationDose Range (mg/kg)Effect on Mean Arterial Pressure (MAP)
Anesthetized Normotensive RatsIntravenous (i.v.)0.03 - 0.3Dose-dependent decrease
Conscious Normotensive RatsOral (p.o.)1 - 10Dose-dependent decrease
Spontaneously Hypertensive RatsOral (p.o.)1 - 10Dose-dependent and long-lasting decrease
Anesthetized DogsIntravenous (i.v.)0.1 - 0.3Dose-dependent decrease

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to increased myosin light chain (MLC) phosphorylation and subsequent cell contraction.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition (Phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation BAY549 This compound BAY549->ROCK Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLCP (Inactive) Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Biochemical ROCK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ROCK1 and ROCK2. A common method involves a microplate-based enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin phosphatase target subunit 1 (MYPT1) as a substrate

  • ATP (Adenosine triphosphate)

  • This compound at various concentrations

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Primary antibody: Anti-phospho-MYPT1 (Thr696)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with MYPT1 substrate Start->Coat_Plate Add_Components Add ROCK enzyme, This compound, and ATP Coat_Plate->Add_Components Incubate Incubate to allow phosphorylation Add_Components->Incubate Wash1 Wash to remove unbound reagents Incubate->Wash1 Add_Primary_Ab Add primary antibody (anti-pMYPT1) Wash1->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubate4 Incubate for color development Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the in vitro biochemical ROCK kinase inhibition assay.

Procedure:

  • Coat the wells of a 96-well microplate with the MYPT1 substrate and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove any unbound substrate.

  • Add the ROCK enzyme (ROCK1 or ROCK2) to each well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a solution containing ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction and wash the wells to remove the enzyme, inhibitor, and ATP.

  • Add the primary antibody (anti-phospho-MYPT1) and incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the TMB substrate. Allow color to develop in the dark.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Vasorelaxation Assay (Phenylephrine-Induced Contraction)

This assay assesses the functional effect of this compound on smooth muscle contraction in isolated blood vessels.

Materials:

  • Rabbit saphenous artery

  • Phenylephrine (a selective α1-adrenergic receptor agonist)

  • This compound at various concentrations

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ bath system with force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a rabbit and carefully dissect the saphenous artery.

  • Cut the artery into rings of approximately 2-3 mm in length.

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams.

  • Induce a stable contraction in the arterial rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension using a force transducer.

  • Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal phenylephrine-induced contraction.

  • Determine the IC50 value for vasorelaxation by plotting the concentration-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model evaluates the antihypertensive efficacy of orally administered this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound formulated for oral administration

  • Vehicle control

  • Telemetry system for continuous blood pressure monitoring or a tail-cuff plethysmography system

  • Oral gavage needles

Procedure (using telemetry):

  • Surgically implant a telemetry transmitter in the abdominal aorta of the SHR under anesthesia.

  • Allow the animals to recover from surgery for at least one week.

  • Record baseline blood pressure and heart rate for a 24-hour period.

  • Administer a single oral dose of this compound or vehicle to the rats via gavage.

  • Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing.

  • Analyze the data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.

Logical Relationship of Experimental Approaches:

Experimental_Logic Biochemical_Assay Biochemical Assay (Direct Inhibition) Selectivity_Assay Kinase Selectivity Screening Biochemical_Assay->Selectivity_Assay Confirms Target Vasorelaxation_Assay Ex Vivo Vasorelaxation (Functional Effect) Biochemical_Assay->Vasorelaxation_Assay Mechanism of Action Conclusion This compound is a potent and selective ROCK inhibitor with antihypertensive effects Selectivity_Assay->Conclusion InVivo_BP_Assay In Vivo Blood Pressure (Therapeutic Potential) Vasorelaxation_Assay->InVivo_BP_Assay Predicts In Vivo Efficacy InVivo_BP_Assay->Conclusion

Caption: Logical flow of experimental validation for this compound.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathophysiological roles of ROCK signaling. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for scientists and researchers to explore the therapeutic potential of this compound in various disease models, particularly in the context of cardiovascular disorders such as hypertension. Further research is warranted to fully elucidate its clinical utility.

References

Azaindole 1 (BAY-549): A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindole 1, also known as BAY-549, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the azaindole class of compounds. Its core structure consists of a 7-azaindole moiety linked to an aminopyrimidine core.

IUPAC Name: 6-Chloro-N4-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,4-pyrimidinediamine

Chemical Formula: C₁₈H₁₃ClF₂N₆O

Molecular Weight: 402.79 g/mol [1][2]

CAS Number: 867017-68-3[1][2]

SMILES: Nc1nc(Cl)cc(Nc2cc(F)c(Oc3c4c(nc[nH]4)cc(C)c3)c(F)c2)n1

Physicochemical Data
PropertyValueSource
Molecular Weight 402.79 g/mol [1][2]
Chemical Formula C₁₈H₁₃ClF₂N₆O[1][2]
CAS Number 867017-68-3[1][2]
Solubility DMSO: 81 mg/mL (201.09 mM)[1]
Ethanol: 2 mg/mL[1]
Water: Insoluble[1]

Pharmacological Properties and Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2. The inhibition of ROCK leads to the modulation of various cellular processes, most notably the regulation of the actin cytoskeleton, which plays a crucial role in smooth muscle contraction and cell motility.

The primary mechanism of action of this compound involves the inhibition of ROCK-mediated phosphorylation of downstream substrates. By preventing the phosphorylation of myosin light chain (MLC) and the inactivation of myosin light chain phosphatase (MLCP), this compound effectively reduces actomyosin contractility, leading to vasorelaxation and a subsequent decrease in blood pressure.[1]

Biological Activity
TargetIC₅₀SpeciesAssay Type
ROCK1 0.6 nMHumanCell-free
ROCK2 1.1 nMHumanCell-free
ROCK2 2.4 nMMurine-
ROCK2 0.8 nMRat-
TRK 252 nM--
FLT3 303 nM--
MLCK 7.4 µM--
ZIP-kinase 4.1 µM--

Data compiled from multiple sources.[2]

In Vitro and In Vivo Efficacy
  • In Vitro: this compound induces vasorelaxation in a concentration-dependent manner. It has been shown to inhibit the phenylephrine-induced contraction of rabbit saphenous artery with an IC₅₀ value of 65 nM.[2]

  • In Vivo: Intravenous administration of this compound in anesthetized normotensive rats resulted in a dose-dependent and sustained reduction in blood pressure.[1] Oral administration in conscious spontaneously hypertensive rats also demonstrated a dose-dependent and long-lasting decrease in mean arterial blood pressure.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Azaindole 1 (this compound).

ROCK_Signaling_Pathway ROCK Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Effects RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inactivates pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Directly Phosphorylates BAY549 Azaindole 1 (this compound) BAY549->ROCK Inhibits Vasorelaxation Vasorelaxation Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Filament_Stabilization Actin Filament Stabilization LIMK->Actin_Filament_Stabilization Leads to Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes MLCP->pMLC Dephosphorylates Smooth_Muscle_Contraction Smooth Muscle Contraction pMLC->Smooth_Muscle_Contraction Promotes

Caption: Inhibition of the ROCK signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments involving ROCK inhibitors like this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

In Vitro ROCK Kinase Assay (Adapted from general protocols)

Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin phosphatase target subunit 1 (MYPT1) as substrate

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • 96-well plates

  • Phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay (Promega)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the ROCK enzyme and the substrate (MYPT1).

  • Add the different concentrations of this compound or vehicle (DMSO) to the wells.

  • Pre-incubate the mixture at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay) to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of the substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Rats (Adapted from general protocols)

Objective: To evaluate the effect of this compound on arterial blood pressure in an animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats

  • This compound formulated for oral or intravenous administration

  • Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)

  • Catheter for arterial cannulation (e.g., carotid or femoral artery)

  • Pressure transducer and data acquisition system

  • Heparinized saline

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Surgically expose the carotid or femoral artery.

  • Insert a catheter filled with heparinized saline into the artery and secure it.

  • Connect the catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.

  • Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a baseline blood pressure reading.

  • Administer this compound either intravenously (via a cannulated vein) or orally (by gavage) at the desired doses.

  • Record the blood pressure and heart rate continuously for a specified duration post-administration.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a ROCK inhibitor like this compound.

Preclinical_Workflow Preclinical Evaluation Workflow for a ROCK Inhibitor Synthesis Chemical Synthesis & Characterization InVitro_Assays In Vitro Kinase Assays (IC50 Determination) Synthesis->InVitro_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Vasorelaxation) InVitro_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization InVitro_Assays->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Solubility, Stability, etc.) Cell_Based_Assays->ADME_Tox InVivo_PK In Vivo Pharmacokinetics (Animal Models) ADME_Tox->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (Blood Pressure Studies) InVivo_PK->InVivo_PD InVivo_PD->Lead_Optimization

Caption: A streamlined preclinical workflow for ROCK inhibitors.

Conclusion

Azaindole 1 (this compound) is a well-characterized, potent, and selective ROCK inhibitor with demonstrated efficacy in both in vitro and in vivo models of vasorelaxation and hypertension. Its favorable pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of the ROCK signaling pathway and a potential starting point for the development of novel therapeutics for cardiovascular and other diseases. This guide provides a foundational understanding of its chemical and biological properties to aid in these endeavors.

References

What are the IC50 values of BAY-549 for ROCK1 and ROCK2?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the inhibitory activity of BAY-549 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). The document details the compound's IC50 values, the experimental methodology for their determination, and the relevant signaling pathway.

Inhibitory Potency of this compound

This compound, also known as Azaindole 1, is a highly potent and selective, ATP-competitive inhibitor of the human ROCK1 and ROCK2 enzymes.[1] Its inhibitory concentrations at 50% (IC50) are in the low nanomolar range, indicating strong affinity and potent inhibition of kinase activity.

The IC50 values for this compound against human ROCK1 and ROCK2, as well as other species' orthologs, are summarized in the table below.

Target EnzymeIC50 Value
Human ROCK10.6 nM
Human ROCK21.1 nM
Murine ROCK22.4 nM
Rat ROCK20.8 nM
Data compiled from multiple sources.[2][3]

Experimental Protocol for IC50 Determination

The determination of IC50 values for kinase inhibitors like this compound typically involves an in vitro biochemical assay that measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. While the specific protocol from the original study is not detailed in the provided results, a standard methodology for a ROCK kinase activity assay is outlined below, based on common practices in the field.

Objective: To determine the concentration of this compound required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.

Materials and Reagents:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., recombinant MYPT1 or a synthetic peptide like S6Ktide)

  • Adenosine triphosphate (ATP)

  • This compound compound

  • Kinase assay buffer

  • Detection reagent (e.g., Kinase-Glo™ MAX, which measures ATP consumption)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: A serial dilution of this compound is prepared in the kinase assay buffer at various concentrations. A DMSO control is also included.

  • Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase assay buffer, a fixed concentration of the ROCK1 or ROCK2 enzyme, and the kinase substrate.

  • Inhibitor Addition: The diluted this compound compound is added to the respective wells, and the plate is incubated for a predetermined period to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a fixed concentration of ATP to each well. The plate is then incubated at 30°C for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: After the incubation period, the detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity, as active kinases consume ATP.

  • Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as kinase activity (or percentage of inhibition) versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

ROCK Signaling Pathway

ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeleton organization, cell motility, and smooth muscle contraction.

The diagram below illustrates the core components of the RhoA/ROCK signaling pathway.

ROCK_Signaling_Pathway cluster_rho Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR GPCR Extracellular_Stimuli->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization MLCP->MLC Myosin_Activation Myosin Activation & Cell Contraction MLC->Myosin_Activation

Caption: The RhoA/ROCK signaling pathway.

Pathway Description: Upon stimulation by various extracellular signals, G protein-coupled receptors (GPCRs) activate Rho guanine nucleotide exchange factors (RhoGEFs).[2] RhoGEFs, in turn, promote the exchange of GDP for GTP on RhoA, leading to its activation.[2] Active, GTP-bound RhoA then binds to and activates ROCK1 and ROCK2.

Activated ROCK kinases have several downstream targets that mediate cytoskeletal changes:

  • LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which then phosphorylates and inactivates cofilin.[4] This leads to the stabilization of actin filaments and the formation of stress fibers.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[3][4]

  • Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC.[3] The direct phosphorylation of MLC and the inhibition of MLCP both lead to an increase in phosphorylated MLC, which promotes actomyosin contractility and cell contraction.[3][4]

References

In Vitro and In Vivo Effects of BAY-549: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, motility, and gene expression. Its role in the pathophysiology of cardiovascular diseases, particularly hypertension, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, detailing its mechanism of action, potency, selectivity, and preclinical efficacy. The information presented herein is compiled from key studies to support further research and development efforts in this area.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms. This inhibition is competitive with respect to ATP, indicating that this compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream ROCK substrates. The primary downstream targets of ROCK involved in smooth muscle contraction include Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). By inhibiting ROCK, this compound prevents the phosphorylation and subsequent inhibition of MLCP. This leads to increased MLCP activity, resulting in the dephosphorylation of MLC and ultimately, smooth muscle relaxation and vasodilation.

Signaling Pathway

cluster_membrane GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates pMLCP p-MLCP (Inactive) ROCK->pMLCP Phosphorylates (Inhibits MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Indirectly increases phosphorylation of BAY549 This compound BAY549->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->MLC Dephosphorylates Relaxation Vasodilation / Relaxation pMLCP->Relaxation Leads to pMLC p-MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Rho/ROCK Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity
TargetSpeciesIC50 (nM)Assay Type
ROCK1 Human0.6Cell-free enzyme assay
ROCK2 Human1.1Cell-free enzyme assay
ROCK2Murine2.4Cell-free enzyme assay
ROCK2Rat0.8Cell-free enzyme assay
TRK-252Kinase assay
FLT3-303Kinase assay
MLCK-7,400Kinase assay
ZIP-kinase-4,100Kinase assay

Data compiled from Selleck Chemicals and MedchemExpress product datasheets.

In Vitro Functional Activity
AssayTissueAgonistIC50 (nM)
VasorelaxationRabbit Saphenous ArteryPhenylephrine65

Data from Selleck Chemicals product datasheet.

In Vivo Efficacy: Blood Pressure Reduction
Animal ModelAdministrationDose (mg/kg)Change in Max. Blood Pressure (mmHg)
Anesthetized Normotensive RatsIntravenous0.03-8
0.1-18
0.3-35
Conscious Spontaneously Hypertensive RatsOral1Dose-dependent decrease
3Dose-dependent decrease
10Dose-dependent decrease
Anesthetized DogsIntravenous0.1Dose-related decrease in MAP
0.3Dose-related decrease in MAP

Data from Selleck Chemicals and MedchemExpress product datasheets.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • This compound

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 10 µL final reaction volume, add the ROCK enzyme, peptide substrate, and this compound at various concentrations to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Vasorelaxation Assay in Rabbit Saphenous Artery

Objective: To assess the functional inhibitory effect of this compound on agonist-induced vasoconstriction.

Materials:

  • Male rabbits

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the saphenous artery from a male rabbit and cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add this compound cumulatively in increasing concentrations.

  • Record the relaxation response at each concentration.

  • Calculate the IC50 value, which is the concentration of this compound that produces 50% relaxation of the pre-contracted tone.

In Vivo Blood Pressure Measurement in Anesthetized Normotensive Rats

Objective: To evaluate the acute blood pressure-lowering effect of intravenously administered this compound.

Materials:

  • Male Wistar rats (300-350 g)

  • Thiopental (anesthetic)

  • This compound

  • Vehicle (e.g., Transcutol/Cremophor EL/physiological saline in a 19/10/80 v/v/v ratio)

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and data acquisition system

Procedure:

  • Anesthetize male Wistar rats with thiopental (100 mg/kg, i.p.).

  • Perform a tracheotomy to ensure a clear airway.

  • Insert catheters into the femoral artery for blood pressure measurement and into the femoral vein for drug administration.

  • Ventilate the animals with room air and maintain body temperature.

  • After a stabilization period, administer this compound intravenously at doses of 0.03, 0.1, and 0.3 mg/kg.

  • Administer the vehicle to a control group. The volume of administration is 1 mL/kg.

  • Continuously record blood pressure and heart rate.

  • Analyze the data to determine the dose-dependent effect of this compound on blood pressure.

Experimental Workflow: In Vivo Blood Pressure Measurement

start Start anesthesia Anesthetize Rat (Thiopental 100 mg/kg i.p.) start->anesthesia surgery Tracheotomy & Femoral Artery/Vein Cannulation anesthesia->surgery stabilization Stabilization Period surgery->stabilization administration Administer this compound (i.v.) or Vehicle stabilization->administration measurement Continuously Record Blood Pressure & Heart Rate administration->measurement analysis Data Analysis measurement->analysis end End analysis->end

References

The Role of BAY Compounds in Vasorelaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Soluble Guanylate Cyclase (sGC) Activation and Rho-Kinase (ROCK) Inhibition in Vascular Smooth Muscle Relaxation

This technical guide provides a comprehensive overview of the mechanisms by which specific BAY compounds induce vasorelaxation, targeting researchers, scientists, and professionals in drug development. While the initial query focused on BAY-549, it is crucial to distinguish between two distinct pathways of vasorelaxation targeted by different BAY compounds. Azaindole 1 (this compound) is a potent Rho-associated protein kinase (ROCK) inhibitor.[1] In contrast, a class of compounds including BAY 41-8543, BAY 60-2770, and BAY 54-6544 act as activators of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4] This guide will delve into both mechanisms, with a primary focus on the well-documented role of sGC activators in mediating vasodilation.

This compound: A Selective Rho-Kinase (ROCK) Inhibitor

This compound (Azaindole 1) induces vasorelaxation through the inhibition of ROCK.[1] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle cell (VSMC) contraction. By inhibiting ROCK, this compound disrupts this contractile signaling, leading to vasodilation.

Quantitative Data: In Vitro and In Vivo Effects of this compound
CompoundTargetAssayModelKey Findings
Azaindole 1 (this compound)ROCK-1ATP-competitive inhibitionHumanIC50: 0.6 nM[1]
Azaindole 1 (this compound)ROCK-2ATP-competitive inhibitionHumanIC50: 1.1 nM[1]
Azaindole 1 (this compound)VasorelaxationPhenylephrine-induced contractionRabbit saphenous arteryIC50: 65 nM[1]
Azaindole 1 (this compound)Blood Pressure ReductionIntravenous administrationAnesthetized normotensive rats0.03 mg/kg: 8 mm Hg reduction0.1 mg/kg: 18 mm Hg reduction0.3 mg/kg: 35 mm Hg reduction[1]
Azaindole 1 (this compound)Blood Pressure ReductionOral applicationConscious spontaneously hypertensive ratsDose-dependent and long-lasting decrease in mean blood pressure[1]
Signaling Pathway of this compound-Induced Vasorelaxation

The mechanism of action for this compound involves the direct inhibition of ROCK, which in turn leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), promoting smooth muscle relaxation.

BAY549_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Agonist Agonists (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC MLCP->pMLC Dephosphorylation Contraction Contraction pMLC->Contraction MLC Myosin Light Chain (MLC) pMLC->MLC BAY549 This compound BAY549->ROCK Relaxation Relaxation MLC->Relaxation

This compound inhibits ROCK, preventing smooth muscle contraction.

BAY sGC Activators: A Novel Approach to Vasodilation

A distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, induce vasorelaxation by directly activating soluble guanylate cyclase (sGC).[2][3][4] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. In various cardiovascular diseases, the production of NO is impaired, and sGC can become oxidized and unresponsive to NO.[5][6] sGC activators are unique in their ability to stimulate this oxidized, heme-free form of the enzyme, restoring the vasodilatory signaling cascade.[5][6]

Quantitative Data: Effects of BAY sGC Activators
CompoundTargetAssayModelKey Findings
BAY-543sGC ActivationcGMP MeasurementMouse Glomeruli (with ODQ)Increased cGMP concentration to a similar extent as 10 µM DEA/NO[5]
sGC ActivatorVasodilationArteriolar DilationIsolated Mouse Glomerular Arterioles (L-NAME and ODQ pretreated)Strong dilation[5][6]
BAY 54-6544VasodilationIn vivo microvascular cutaneous perfusionProgeroid Ercc1 ∆/− miceRestored decreased perfusion to wild-type levels after 8 weeks of treatment[2]
BAY 60-2770VSMC ProliferationCell number countRat Primary VSMCsSignificantly reduced cell numbers in a concentration-dependent fashion (0.1–10 μM) after 72 h[3]
BAY 60-2770cGMP ProductioncGMP MeasurementRat Primary VSMCsSignificantly induced cGMP in a concentration- and time-dependent fashion[3]
Experimental Protocols

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

  • Tissue Preparation: Isolate the rabbit saphenous artery and cut into rings.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Induce a stable contraction with phenylephrine.

  • Drug Application: Add cumulative concentrations of the test compound (e.g., Azaindole 1).

  • Data Analysis: Measure the relaxation response as a percentage of the pre-induced contraction and calculate the IC50 value.[1]

Measurement of cGMP in Isolated Glomeruli

  • Tissue Preparation: Prepare kidney slices from cGMP sensor mice.

  • Induction of Oxidative Stress: Treat the slices with the sGC inhibitor ODQ to induce oxidative stress and inhibit NO-induced cGMP production.

  • Drug Application: Apply the sGC activator (e.g., BAY-543).

  • Real-time Imaging: Measure cGMP levels in real-time using fluorescence microscopy.

  • Data Analysis: Quantify the change in cGMP concentration in response to the sGC activator.[5]

Signaling Pathway of sGC Activator-Induced Vasorelaxation

sGC activators bypass the need for nitric oxide and directly stimulate sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and vasorelaxation.[7][8]

sGC_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC - Inactive/Oxidized) NO->sGC_inactive Impaired in disease sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Calcium Decreased Intracellular Ca2+ PKG->Calcium Relaxation Vasorelaxation Calcium->Relaxation BAY_sGC BAY sGC Activator (e.g., BAY 54-6544) BAY_sGC->sGC_inactive Direct Activation

BAY sGC activators directly stimulate sGC, leading to vasorelaxation.
Experimental Workflow for Assessing sGC Activators

The evaluation of sGC activators typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_Workflow Experimental Workflow for sGC Activator Evaluation A In Vitro Enzyme Assay (sGC activity) B Cell-Based Assays (cGMP production in VSMCs) A->B C Ex Vivo Tissue Assays (Vasorelaxation of isolated arteries) B->C D In Vivo Animal Models (Blood pressure measurement in hypertensive models) C->D E Preclinical Development D->E

A typical workflow for the preclinical evaluation of sGC activators.

Conclusion

The BAY portfolio of compounds offers multiple strategies for achieving vasorelaxation. This compound acts as a potent ROCK inhibitor, directly interfering with the contractile machinery of vascular smooth muscle. In contrast, a distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, function as sGC activators. This latter mechanism holds significant therapeutic promise, particularly in disease states characterized by impaired nitric oxide signaling and oxidative stress. By directly activating sGC, these compounds can restore a crucial pathway for vasodilation, independent of endogenous NO bioavailability. The detailed experimental data and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development in the pursuit of novel therapies for cardiovascular diseases.

References

The Effects of BAY-549 on Blood Pressure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BAY-549, also known as Azaindole 1, is a potent and selective, orally active, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It demonstrates high affinity for both human ROCK-1 and ROCK-2 isoforms, with IC50 values of 0.6 nM and 1.1 nM, respectively.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on blood pressure, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on Blood Pressure Effects

The hypotensive effects of this compound have been evaluated in various preclinical models. The data consistently demonstrates a dose-dependent reduction in blood pressure.

Animal Model Route of Administration Dose Effect on Mean Arterial Blood Pressure (MAP) Effect on Heart Rate
Anesthetized Normotensive RatsIntravenous (i.v.)0.03 mg/kg8 mm Hg reductionModerate, dose-independent increase
0.1 mg/kg18 mm Hg reduction
0.3 mg/kg35 mm Hg reduction
Normotensive RatsOral (p.o.)3 mg/kgDose-dependent and persistent decreaseNot specified
10 mg/kg
Spontaneously Hypertensive RatsOral (p.o.)1 mg/kgDose-dependent and long-lasting decreaseNot specified
Anesthetized DogsIntravenous (i.v.) bolus0.1 mg/kgDose-related decreaseModerate, dose-independent increase
0.3 mg/kg

In vitro, this compound induces vasorelaxation by suppressing the phenylephrine-induced contraction of rabbit saphenous artery in a concentration-dependent manner, with an IC50 value of 65 nM.[1]

Mechanism of Action: ROCK Inhibition

This compound exerts its vasodilatory and blood pressure-lowering effects by inhibiting the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating smooth muscle contraction.

cluster_0 Vascular Smooth Muscle Cell RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Relaxation Vasodilation MLCP->Relaxation Contraction Vasoconstriction pMLC->Contraction BAY549 This compound BAY549->ROCK Inhibits

Caption: Mechanism of this compound induced vasodilation.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats:

This protocol outlines the methodology used to assess the acute effects of intravenously administered this compound on blood pressure in normotensive rats.[1]

1. Animal Preparation:

  • Male Wistar rats (300-350 g) are used.
  • Anesthesia is induced with thiopental (100 mg/kg, intraperitoneally).
  • A tracheotomy is performed to maintain a clear airway, and the animals are ventilated with room air.
  • Body temperature is monitored and controlled.

2. Catheterization:

  • The femoral artery is catheterized for continuous measurement of blood pressure and heart rate.
  • The femoral vein is catheterized for the administration of the test compound.

3. Drug Administration:

  • This compound is administered intravenously at doses of 0.03, 0.1, and 0.3 mg/kg.
  • The vehicle control consists of Transcutol/Cremophor EL/physiological saline (19/10/80 v/v/v).
  • The administration volume is 1 mL/kg.
  • Each treatment group consists of six animals.

4. Data Acquisition and Analysis:

  • Blood pressure and heart rate are continuously recorded.
  • The mean arterial pressure (MAP) is calculated.
  • Dose-response curves are generated to evaluate the effect of this compound on cardiovascular parameters.

A[label="Animal Preparation\n(Anesthesia, Tracheotomy)"]; B[label="Femoral Artery & Vein\nCatheterization"]; C [label="Intravenous Administration\n(this compound or Vehicle)"]; D [label="Continuous Monitoring\n(Blood Pressure, Heart Rate)"]; E [label="Data Analysis\n(MAP Calculation, Dose-Response)"];

A -> B; B -> C; C -> D; D -> E; } Caption: In vivo experimental workflow for blood pressure assessment.

Selectivity Profile

While this compound is a potent ROCK inhibitor, its selectivity against other kinases has been characterized.

Kinase IC50
Human ROCK-1 0.6 nM
Human ROCK-2 1.1 nM
Murine ROCK-2 2.4 nM
Rat ROCK-2 0.8 nM
TRK 252 nM
FLT3 303 nM
MLCK 7.4 µM
ZIP-kinase 4.1 µM

This profile indicates high selectivity for ROCK isoforms over other tested kinases. [1]

Conclusion

Preclinical data strongly support the conclusion that this compound is a potent hypotensive agent. Its mechanism of action through ROCK inhibition leads to vasodilation and a subsequent reduction in blood pressure. The dose-dependent effects observed in both normotensive and hypertensive animal models suggest its potential as a therapeutic agent for hypertension. Further investigation, including clinical trials, would be necessary to establish its safety and efficacy in humans.

References

BAY-549 (Azaindole 1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms, playing a significant role in the regulation of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

PropertyValue
Synonyms Azaindole 1, TC-S 7001, ROCK-IN-2
Molecular Formula C₁₈H₁₃ClF₂N₆O
Molecular Weight 402.79 g/mol
CAS Number 867017-68-3
Appearance Powder
Solubility Soluble in DMSO

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of events that ultimately result in increased cellular contraction.[3][4][]

Key downstream effectors of ROCK include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing its ATPase activity and promoting the interaction between actin and myosin, which is the molecular basis of muscle contraction.[6][7]

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a sustained phosphorylated (and thus active) state of MLC, further enhancing contractility.[3][]

  • LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and accumulation of actin filaments (F-actin).[4][7]

  • Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the plasma membrane. Phosphorylation by ROCK activates ERM proteins, reinforcing cytoskeletal integrity and cell adhesion.[4]

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that leads to cellular contraction.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by this compound.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

TargetSpeciesIC₅₀ (nM)
ROCK1Human0.6[1][2][8]
ROCK2Human1.1[1][2][8]
ROCK2Murine2.4[8]
ROCK2Rat0.8[8]
In Vitro Functional Activity
AssayTissue/Cell LineEffectIC₅₀ (nM)
VasorelaxationRabbit Saphenous ArteryInhibition of phenylephrine-induced contraction65[8]
In Vivo Efficacy
Animal ModelAdministrationDosageEffect
Anesthetized Normotensive RatsIntravenous (i.v.)0.03 mg/kg8 mm Hg reduction in maximal blood pressure[1]
Anesthetized Normotensive RatsIntravenous (i.v.)0.1 mg/kg18 mm Hg reduction in maximal blood pressure[1]
Anesthetized Normotensive RatsIntravenous (i.v.)0.3 mg/kg35 mm Hg reduction in maximal blood pressure[1]
Kinase Selectivity

This compound exhibits high selectivity for ROCK kinases. A screening against a panel of other kinases demonstrated significantly lower potency for off-target kinases.[8][9]

KinaseIC₅₀ (nM)
Trk-A252[8]
Flt3303[8]
MLCK7,400[8]
ZIP-kinase4,100[8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

IC₅₀ Determination for ROCK Kinases (Biochemical Assay)

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified kinase.

Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, ATP, Substrate, and Kinase Solution Incubation Incubate Kinase, Inhibitor, and Substrate Reagents->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Plot Dose-Response Curve and Calculate IC50 Detection->Analysis

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer appropriate for the kinase reaction (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for the specific ROCK isoform.

    • Prepare a solution of a suitable substrate for ROCK (e.g., a peptide containing the phosphorylation motif).

    • Prepare a solution of purified recombinant human ROCK1 or ROCK2 enzyme.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer, ROCK enzyme, and the substrate.

    • Add the different concentrations of this compound to the wells. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Detection and Analysis:

    • Measure the kinase activity. This can be done using various methods, such as:

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

      • Fluorescence-based assays: Using a fluorescently labeled substrate and detecting its phosphorylation.

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Subtract the background signal from all measurements.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

This protocol describes a method to assess the vasorelaxant effects of this compound on isolated arterial rings pre-contracted with an agonist.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rabbit and dissect the saphenous arteries.[10][11]

    • Carefully clean the arteries of adhering connective tissue and cut them into rings of approximately 2-3 mm in length.

    • Mount the arterial rings in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Attach the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes).

  • Experimental Procedure:

    • Induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM).

    • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

    • Include a vehicle control (DMSO) to ensure the solvent does not affect the vascular tone.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for vasorelaxation.

In Vivo Blood Pressure Measurement (Anesthetized Rat)

This protocol provides a general method for measuring the effect of this compound on blood pressure in an anesthetized rat model.[12][13]

Methodology:

  • Animal Preparation:

    • Anesthetize a rat using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).[12]

    • Maintain the animal's body temperature using a heating pad.

    • Perform a surgical cut-down to expose the carotid artery and the jugular vein.

  • Catheterization:

    • Insert a catheter filled with heparinized saline into the carotid artery for direct measurement of arterial blood pressure. Connect the catheter to a pressure transducer.

    • Insert a separate catheter into the jugular vein for intravenous administration of the test compound.

  • Data Acquisition:

    • Allow the animal to stabilize after the surgical procedure and record a baseline blood pressure for a defined period (e.g., 20-30 minutes).

    • Administer this compound intravenously at the desired doses.

    • Continuously record the mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure.

    • Also monitor heart rate.

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline at each dose of this compound.

    • Analyze the dose-response relationship between the administered dose of this compound and the change in blood pressure.

Conclusion

This compound (Azaindole 1) is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to effectively block the Rho/ROCK signaling pathway translates into significant in vitro and in vivo effects, including vasorelaxation and a reduction in blood pressure. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of ROCK inhibition.

References

The Genesis and Preclinical Profile of BAY-549: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Originally developed by Bayer HealthCare AG , BAY-549, also known as Azaindole 1, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying signaling pathway associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Compound Characteristics and In Vitro Potency

This compound is an ATP-competitive inhibitor of both major ROCK isoforms, ROCK1 and ROCK2.[3] Its azaindole scaffold is a key structural feature that contributes to its high affinity and selectivity.[1][2] The inhibitory activity of this compound has been quantified through in vitro kinase assays, demonstrating sub-nanomolar potency.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC₅₀ (nM)
ROCK1Human0.6
ROCK2Human1.1
ROCK2Murine2.4
ROCK2Rat0.8

Data sourced from MedChemExpress.

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound exerts its effects by inhibiting the Rho-associated protein kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway plays a pivotal role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility.

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes actomyosin contraction. Concurrently, ROCK phosphorylates and inactivates MLCP, further increasing the levels of phosphorylated MLC and leading to sustained contraction. This compound, by competitively inhibiting ATP binding to ROCK, prevents these phosphorylation events, leading to vasodilation and a reduction in blood pressure.

BAY549_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_rock ROCK Activation & Inhibition cluster_downstream Downstream Effects Agonists Agonists GPCR G-Protein Coupled Receptors Agonists->GPCR Activate RhoGEF RhoGEF GPCR->RhoGEF Activate RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds and Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates BAY549 This compound BAY549->ROCK Inhibits (ATP-competitive) pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy: In Vitro and In Vivo Studies

The therapeutic potential of this compound as a vasodilator and antihypertensive agent has been demonstrated in a series of preclinical studies.

In Vitro Vasorelaxation

The ability of this compound to induce vasorelaxation was assessed in isolated rabbit saphenous artery preparations.

Table 2: In Vitro Vasorelaxation Effect of this compound

TissueAgonistIC₅₀ (nM)
Rabbit Saphenous ArteryPhenylephrine65

Data sourced from Selleck Chemicals.[3]

In Vivo Antihypertensive Effects

The antihypertensive effects of this compound were evaluated in both normotensive and hypertensive rat models.

Table 3: In Vivo Blood Pressure Reduction by this compound in Anesthetized Normotensive Rats (Intravenous Administration)

Dose (mg/kg)Maximal Blood Pressure Reduction (mmHg)
0.038
0.118
0.335

Data sourced from Selleck Chemicals.[3]

Table 4: In Vivo Blood Pressure Reduction by this compound in Conscious Spontaneously Hypertensive Rats (Oral Administration)

Dose (mg/kg)Observation
1, 3, 10Dose-dependent and long-lasting decrease in mean blood pressure.

Data sourced from MedChemExpress.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

The inhibitory activity of this compound on ROCK1 and ROCK2 was determined using a biochemical in vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound in various concentrations

  • 96-well plates

  • Detection system (e.g., radiometric, fluorescence, or luminescence-based)

Procedure:

  • Enzyme and Substrate Preparation: Recombinant ROCK enzyme and the peptide substrate are diluted to their optimal concentrations in the assay buffer.

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Initiation: The ROCK enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in the wells of a 96-well plate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by washing the plate.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method. The signal is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - ROCK Enzyme - Substrate - ATP - Assay Buffer Mix Combine Enzyme, Substrate, and this compound in 96-well plate Reagents->Mix Compound Prepare Serial Dilution of this compound Compound->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Terminate Reaction Incubate->Stop Detect Detect Phosphorylated Substrate Signal Stop->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Figure 2: General workflow for an in vitro kinase assay to determine ROCK inhibition.
Phenylephrine-Induced Contraction in Rabbit Saphenous Artery

This ex vivo experiment assesses the vasorelaxant properties of a compound on isolated arterial tissue.

Objective: To determine the IC₅₀ of this compound for the inhibition of phenylephrine-induced vascular contraction.

Materials:

  • Male New Zealand White rabbits

  • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

  • Phenylephrine (a selective α1-adrenergic receptor agonist)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: The saphenous artery is carefully dissected from a euthanized rabbit and cut into rings (2-3 mm in width).

  • Mounting: The arterial rings are mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C and connected to isometric force transducers.

  • Equilibration: The tissues are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a basal tension.

  • Contraction Induction: The arterial rings are pre-contracted with a submaximal concentration of phenylephrine to induce a stable contraction.

  • Cumulative Addition of this compound: Once a stable plateau of contraction is achieved, increasing cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The relaxation response at each concentration is recorded as a percentage of the initial phenylephrine-induced contraction.

  • Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

In Vivo Blood Pressure Measurement in Anesthetized Normotensive Rats

This in vivo model evaluates the acute effect of an intravenously administered compound on systemic blood pressure.

Objective: To measure the dose-dependent reduction in blood pressure following intravenous administration of this compound.

Materials:

  • Normotensive male Wistar rats

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Catheters for cannulation of the femoral artery and vein

  • Pressure transducer and data acquisition system

  • This compound formulated for intravenous injection

Procedure:

  • Animal Preparation: Rats are anesthetized, and the femoral artery and vein are surgically exposed and cannulated.

  • Instrumentation: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure and heart rate. The venous catheter is used for drug administration.

  • Stabilization: A stabilization period is allowed after surgery for the cardiovascular parameters to reach a steady state.

  • Drug Administration: Increasing doses of this compound are administered intravenously as a bolus injection.

  • Data Recording: Blood pressure and heart rate are continuously recorded before and after each dose administration.

  • Data Analysis: The maximal change in blood pressure from the baseline is determined for each dose.

In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)

This model assesses the antihypertensive efficacy of an orally administered compound in a genetic model of hypertension.

Objective: To evaluate the effect of oral administration of this compound on blood pressure in conscious, freely moving SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs)

  • Telemetry system for blood pressure monitoring (implantable transmitter and receiver) or tail-cuff plethysmography system

  • This compound formulated for oral gavage

Procedure:

  • Animal Preparation (Telemetry): For continuous monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats. A recovery period is allowed post-surgery.

  • Acclimatization (Tail-Cuff): For the tail-cuff method, rats are accustomed to the restraining device and procedure over several days to minimize stress-induced blood pressure variations.[4][5]

  • Baseline Measurement: Baseline blood pressure and heart rate are recorded before drug administration.

  • Drug Administration: this compound is administered via oral gavage.

  • Data Recording: Blood pressure and heart rate are monitored at various time points after administration to assess the onset and duration of the antihypertensive effect.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point.

Conclusion

This compound, originally developed by Bayer, is a highly potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of vasorelaxation and hypertension. Its well-defined mechanism of action within the Rho/ROCK signaling pathway and its favorable in vitro and in vivo profiles underscore its significance as a valuable research tool and a potential therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds targeting the Rho-associated protein kinases.

References

Methodological & Application

Application Notes and Protocols for BAY-549 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549 is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cell behavior.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)SpeciesAssay TypeReference
ROCK10.6HumanCell-free[1][2]
ROCK21.1HumanCell-free[1][2]
ROCK22.4MurineCell-free[2]
ROCK20.8RatCell-free[2]
TRK252Not SpecifiedNot Specified[2]
FLT3303Not SpecifiedNot Specified[2]
MLCK7,400Not SpecifiedNot Specified[2]
ZIP-kinase4,100Not SpecifiedNot Specified[2]
Table 2: Recommended Working Concentrations for Cellular Assays
ParameterValueReference
Recommended Concentration RangeUp to 100 nM[4]
Reviewer Recommended Concentration0.5 to 1 µM[4]
In Vitro Vasorelaxation IC5065 nM[1][2]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of ROCK1 and ROCK2. This disrupts downstream signaling that controls actin-myosin contractility and cell morphology.

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates BAY549 This compound BAY549->ROCK Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC MLCP->Phospho_MLC Dephosphorylates Cell_Contraction Cell Contraction, Adhesion & Migration Phospho_MLC->Cell_Contraction Actin_Polymerization->Cell_Contraction

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (M.W. ~402.45 g/mol ) in approximately 248.5 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. A thawed aliquot can be kept at 4°C for up to two weeks.

General Cell Culture Handling with ROCK Inhibitors

ROCK inhibitors are often used to improve cell survival, particularly during single-cell passaging or thawing of cryopreserved cells, by preventing dissociation-induced apoptosis (anoikis).[5][6][7]

  • Thawing Cells: When thawing cryopreserved cells, it is beneficial to add a ROCK inhibitor to the recovery medium for the first 24 hours to enhance cell viability.[6]

  • Single-Cell Passaging: For cell lines prone to apoptosis upon dissociation, incubation with a ROCK inhibitor for a few hours before and for 24 hours after passaging can improve survival.[6]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of a cell line such as A549 human lung carcinoma cells.

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 0.6x10^4 cells/well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow to Adhere (Overnight) Seed->Adhere Prepare_BAY549 Prepare this compound Dilutions Treat Treat Cells with This compound Prepare_BAY549->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read Read Absorbance (540 nm) Dissolve->Read

Caption: Workflow for a cell viability and proliferation (MTT) assay.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Materials:

  • Cells of interest (e.g., A549)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Complete growth medium and serum-free medium

  • This compound stock solution

  • Mitomycin C (optional, to inhibit proliferation)

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.[9]

  • (Optional) Starve the cells in a serum-free medium for 24 hours before making the scratch.[9]

  • Create a "scratch" in the monolayer with a sterile pipette tip.[10][11]

  • Wash the wells with PBS to remove detached cells.

  • (Optional) To distinguish between migration and proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 1 hour.[10]

  • Replace the medium with a fresh complete or serum-free medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[9]

  • Measure the width of the scratch at different points for each condition and time point to quantify the rate of wound closure.

Transwell Migration and Invasion Assay

This assay evaluates the chemotactic ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) like Matrigel (invasion).

Materials:

  • Transwell inserts (e.g., 8.0-µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% or 20% FBS)

  • Matrigel (for invasion assay)

  • This compound stock solution

  • Cotton swabs, methanol, and crystal violet stain

Protocol:

  • For Invasion Assay: Thaw Matrigel on ice and dilute it with a cold, serum-free medium. Coat the apical side of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.[9][12]

  • Harvest and resuspend the cells in a serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber of the 24-well plate.[9]

  • Seed the cell suspension (e.g., 2.5 x 10^4 to 5 x 10^4 cells) into the upper chamber (the transwell insert).[12][13]

  • Incubate the plate for a period that allows for migration/invasion but not overgrowth (e.g., 24-48 hours).[9][12]

  • After incubation, remove the non-migrated/invaded cells from the top of the membrane using a cotton swab.

  • Fix the cells that have migrated to the bottom of the membrane with methanol and stain them with 0.2% crystal violet.[14]

  • Wash the inserts, allow them to dry, and count the stained cells in several fields of view under a microscope.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Insert with Matrigel (Invasion) Prepare_Cells Prepare Cell Suspension in Serum-Free Medium with this compound Add_Chemo Add Chemoattractant to Lower Chamber Seed_Cells Seed Cells into Upper Chamber Add_Chemo->Seed_Cells Incubate Incubate (24-48h) Seed_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells Remove_NonMigrated->Fix_Stain Count Count Cells Fix_Stain->Count

Caption: Workflow for a transwell migration or invasion assay.

Apoptosis Assay (DAPI Staining)

This protocol allows for the morphological assessment of apoptosis by observing nuclear condensation.

Materials:

  • Cells of interest

  • 6-well plates or chamber slides

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Protocol:

  • Seed cells onto chamber slides or in 6-well plates with coverslips and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Wash the cells with PBS and fix them with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with DAPI staining solution for 5-15 minutes in the dark to stain the nuclei.

  • Wash the cells to remove excess DAPI.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Conclusion

This compound is a valuable tool for studying the roles of ROCK signaling in various cellular functions. The provided protocols offer a starting point for incorporating this potent inhibitor into cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for using BAY-549, a potent and selective inhibitor of Rho-associated protein kinase (ROCK), in various in vitro assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2, key regulators of cell shape, motility, and contraction.[1][2] By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to the phosphorylation of myosin light chain (MLC) and subsequent cellular contraction.

BAY549_Mechanism_of_Action RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC_P p-Myosin Light Chain ROCK->MLC_P Phosphorylates BAY549 This compound BAY549->ROCK Inhibits Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin

Caption: this compound inhibits ROCK, preventing downstream signaling for cell contraction.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following tables summarize reported potency values and provide starting recommendations for cellular assays.

Biochemical Assays
TargetSpeciesAssay TypeIC50Reference
ROCK1HumanCell-free0.6 nM[1][2]
ROCK2HumanCell-free1.1 nM[1][2]
ROCK2MurineCell-free2.4 nM[3]
ROCK2RatCell-free0.8 nM[3]
Cellular and Tissue-Based Assays
AssaySystemEffectIC50 / Recommended ConcentrationReference
VasorelaxationRabbit Saphenous ArteryInhibition of phenylephrine-induced contraction65 nM[1][2]
General Cellular UseVariousTarget ModulationUp to 100 nM (Reviewer recommended: 0.5 to 1 µM)[4]

Experimental Protocols

Preparation of Stock Solutions

For optimal results, it is recommended to prepare fresh stock solutions.

Using DMSO:

  • Dissolve this compound in fresh, high-quality DMSO to create a stock solution of 81 mg/mL (201.09 mM).[1]

  • For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[1]

For Aqueous Working Solutions: A protocol for preparing a 1 mL working solution is as follows:

  • Add 50 µL of an 81 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.[1]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[1]

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]

  • This mixed solution should be used immediately.[1]

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound. Specific details such as cell seeding density, treatment duration, and endpoint measurement will need to be optimized for each experiment.

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture and Seed Cells Prepare_BAY549 2. Prepare this compound Working Solutions Treat_Cells 3. Treat Cells with this compound Prepare_BAY549->Treat_Cells Incubate 4. Incubate for a Defined Period Treat_Cells->Incubate Assay_Endpoint 5. Perform Assay Endpoint Measurement Incubate->Assay_Endpoint Data_Analysis 6. Analyze and Interpret Data Assay_Endpoint->Data_Analysis

Caption: General workflow for in vitro cell-based assays using this compound.

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

  • Preparation of this compound: Prepare a series of dilutions of this compound in cell culture medium from your stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting concentration range could be from 1 nM to 1 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a period appropriate for the assay being conducted. This could range from minutes to days.

  • Endpoint Analysis: Perform the desired assay to measure the effect of this compound. This could include, but is not limited to, cell viability assays, migration assays, immunofluorescence staining for cytoskeletal changes, or western blotting for phosphorylation of downstream targets like MLC.

Off-Target Considerations

While this compound is a highly selective ROCK inhibitor, some off-target activity has been observed at higher concentrations.

TargetIC50
TRK252 nM
FLT3303 nM
MLCK7.4 µM
ZIP-kinase4.1 µM

Data from MedchemExpress[2]

It is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects.

References

Application Notes and Protocols for Administering BAY-549 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAY-549, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, in preclinical animal models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for its administration and evaluation.

Mechanism of Action

This compound, also known as Azaindole 1, is a highly selective, ATP-competitive inhibitor of Rho-associated protein kinases ROCK1 and ROCK2.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of cellular processes, most notably smooth muscle contraction and actin cytoskeleton organization. By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, leading to effects such as vasorelaxation and a subsequent decrease in blood pressure.[1][2]

BAY549_Mechanism_of_Action cluster_effect RhoA Activated RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates BAY549 This compound BAY549->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction (Vasoconstriction) pMLC->Contraction Promotes pMLC->Contraction Relaxation Vasorelaxation Contraction->Relaxation Inhibition leads to

Caption: Mechanism of action of this compound on the Rho/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound across various preclinical models.

Table 1: In Vitro Potency of this compound

Target Species Assay Type IC50 Citation
ROCK1 Human ATP-competitive 0.6 nM [1][2]
ROCK2 Human ATP-competitive 1.1 nM [1][2]
ROCK2 Murine ATP-competitive 2.4 nM [2]
ROCK2 Rat ATP-competitive 0.8 nM [2]

| Phenylephrine-induced Contraction | Rabbit | Saphenous Artery | 65 nM |[1][2] |

Table 2: Kinase Selectivity Profile of this compound

Off-Target Species Potency Citation
TRK N/A IC50 = 252 nM [2][4]
FLT3 N/A IC50 = 303 nM [2][4]
MLCK N/A IC50 = 7.4 µM [2]

| ZIP-kinase | N/A | IC50 = 4.1 µM |[2] |

Table 3: In Vivo Efficacy of this compound on Blood Pressure

Animal Model Administration Dose Effect Citation
Anesthetized Normotensive Rat Intravenous (i.v.) 0.03 mg/kg 8 mm Hg ↓ in max blood pressure [1][2]
Anesthetized Normotensive Rat Intravenous (i.v.) 0.1 mg/kg 18 mm Hg ↓ in max blood pressure [1][2]
Anesthetized Normotensive Rat Intravenous (i.v.) 0.3 mg/kg 35 mm Hg ↓ in max blood pressure [1][2]
Conscious Hypertensive Rat Oral (p.o.) 1, 3, 10 mg/kg Dose-dependent ↓ in mean blood pressure [2]

| Anesthetized Dog | Intravenous (i.v.) | 0.1, 0.3 mg/kg | Dose-related ↓ in mean arterial blood pressure |[2] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides methods for formulating this compound for intravenous or oral administration. The mixed solutions should be used immediately for optimal results.[1]

A. Formulation with DMSO and Corn Oil (for Oral Administration)

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[1] Ensure the DMSO is fresh as moisture can reduce solubility.[1]

  • For a 1 mL working solution, add 50 µL of the 10 mg/mL DMSO stock solution to 950 µL of corn oil.[1]

  • Vortex the mixture thoroughly to ensure a uniform suspension.[1]

B. Formulation with Solutol/Cremophor (for Intravenous Administration)

  • Prepare the vehicle by mixing Transcutol, Cremophor EL, and physiological saline in a ratio of 19:10:80 (v/v/v).[2]

  • Dissolve this compound directly in the vehicle to the desired final concentration (e.g., 0.03, 0.1, or 0.3 mg/mL for a 1 mL/kg dosing volume).[2]

  • Vortex until the compound is fully dissolved.

C. Formulation with PEG300/Tween80 (for Intravenous/Oral Administration)

  • Prepare a stock solution of this compound in DMSO (e.g., 81 mg/mL).[1]

  • To prepare a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300. Mix until clear.[1]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[1]

  • Add 500 µL of sterile water (ddH2O) to reach the final volume of 1 mL and mix thoroughly.[1]

Protocol 2: Evaluation of Cardiovascular Effects in Anesthetized Rats

This protocol details the procedure for measuring the effect of intravenously administered this compound on blood pressure in anesthetized normotensive rats.[2]

Materials:

  • Male Wistar rats (300-350 g)

  • Thiopental (anesthetic)

  • This compound formulated for i.v. administration (Protocol 1B or 1C)

  • Vehicle control

  • Catheters, surgical equipment

  • Ventilator

  • Blood pressure transducer and recording system

Procedure:

  • Anesthetize male Wistar rats with thiopental at a dose of 100 mg/kg intraperitoneally (i.p.).[2]

  • Perform a tracheotomy and connect the animal to a ventilator with room air to maintain respiration.[2]

  • Control and monitor the animal's body temperature throughout the experiment.[2]

  • Insert a catheter into the femoral artery for continuous measurement of blood pressure and heart rate.[2]

  • Insert a second catheter into the femoral vein for the administration of the test drug.[2]

  • Allow the animal to stabilize.

  • Administer the vehicle control intravenously at a volume of 1 mL/kg and record baseline blood pressure and heart rate.[2]

  • Administer this compound intravenously (i.v.) in escalating doses (e.g., 0.03, 0.1, 0.3 mg/kg).[2] The volume administered should be 1 mL/kg.[2]

  • Continuously record blood pressure and heart rate after each administration to determine the dose-dependent effects.

  • Use a minimum of six animals per treatment group for statistical analysis.[2]

Experimental_Workflow prep Animal Preparation (Wistar Rat, 300-350g) anesth Anesthesia (Thiopental 100 mg/kg i.p.) prep->anesth surgery Surgical Procedure (Tracheotomy, Catheter Insertion) anesth->surgery stabilize Stabilization Period surgery->stabilize admin Drug Administration (i.v.) (Vehicle or this compound) stabilize->admin monitor Data Collection (Continuous BP & HR Monitoring) admin->monitor analysis Data Analysis (Dose-Response Curve) monitor->analysis

Caption: Workflow for in vivo cardiovascular assessment of this compound.

References

Revolutionizing ROCK Signaling Research: Utilizing BAY-549 as a Precision Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the Potency and Selectivity of BAY-549 for Elucidating ROCK Signaling

This compound, also known as Azaindole 1, has emerged as a highly potent and selective chemical probe for investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These serine/threonine kinases are pivotal downstream effectors of the small GTPase RhoA, orchestrating a wide array of cellular processes including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, making it a critical target for therapeutic intervention and basic research. This document provides detailed application notes and experimental protocols for leveraging this compound to dissect ROCK signaling pathways in various research contexts.

Key Characteristics of this compound

This compound functions as an ATP-competitive inhibitor of ROCK kinases, exhibiting exceptional potency in the low nanomolar range. Its high selectivity allows for precise interrogation of ROCK-dependent cellular events with minimal off-target effects, a crucial attribute for a reliable chemical probe.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound.

Table 1: Inhibitory Potency (IC50) of this compound against ROCK Kinases

TargetSpeciesIC50 (nM)
ROCK1Human0.6
ROCK2Human1.1

Table 2: Selectivity Profile of this compound against a Panel of Other Kinases

KinaseIC50 (nM)Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2
ROCK1 0.6 1 -
ROCK2 1.1 - 1
PKA>10,000>16,667>9,091
PKCα>10,000>16,667>9,091
CAMKII>10,000>16,667>9,091
Further comprehensive kinase panel screening data is recommended for a complete off-target profile.

Note: The recommended concentration for cellular use is up to 100 nM, with some studies suggesting a range of 0.5 to 1 µM for specific applications. Researchers should empirically determine the optimal concentration for their specific cell type and assay.

Visualizing the ROCK Signaling Pathway and Experimental Logic

To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams, generated using the DOT language, illustrate the ROCK signaling cascade and a typical experimental workflow using this compound.

ROCK_Signaling_Pathway Ligand Growth Factors, Cytokines, etc. GPCR GPCR / Receptor Tyrosine Kinase Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates BAY549 This compound BAY549->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates StressFibers Stress Fiber Formation, Cell Contraction & Motility pMLC->StressFibers MLC->pMLC Actin Actin Cytoskeleton Actin->StressFibers Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin Phosphorylated Cofilin (p-Cofilin) Cofilin->pCofilin ActinStab Actin Filament Stabilization pCofilin->ActinStab

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis on ROCK Involvement in a Cellular Process CellCulture Cell Culture (e.g., A549, HeLa, etc.) Start->CellCulture Treatment Treat Cells with this compound (Dose-Response & Time-Course) CellCulture->Treatment Control Vehicle Control (e.g., DMSO) CellCulture->Control Assay Perform Cellular Assays Treatment->Assay Control->Assay WB Western Blot (p-MLC, p-MYPT1) Assay->WB IF Immunofluorescence (F-actin staining) Assay->IF Viability Cell Viability/Proliferation Assay (e.g., MTT, Resazurin) Assay->Viability Data Data Acquisition & Analysis WB->Data IF->Data Viability->Data Conclusion Conclusion on ROCK's Role Data->Conclusion

Caption: A generalized experimental workflow for investigating ROCK signaling using this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for utilizing this compound in key cellular assays. Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is designed to assess the inhibition of ROCK activity by measuring the phosphorylation status of its downstream targets, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Myosin Light Chain 2 (Ser19)

    • Anti-Myosin Light Chain 2 (total)

    • Anti-phospho-MYPT1 (Thr853)

    • Anti-MYPT1 (total)

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton, such as stress fiber formation, which is regulated by ROCK signaling.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound or vehicle as described in the Western Blot protocol.

  • Fixation and Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block for 30 minutes.

  • Staining: Incubate with fluorescently-conjugated phalloidin for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Cell Viability and Proliferation Assay

This protocol assesses the effect of ROCK inhibition by this compound on cell viability and proliferation using a colorimetric assay such as MTT or a fluorometric assay like Resazurin.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add MTT or Resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: For the MTT assay, add solubilization buffer and read the absorbance. For the Resazurin assay, read the fluorescence directly.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a powerful and precise chemical probe for the study of ROCK signaling. Its high potency and selectivity make it an invaluable tool for researchers in both academic and drug discovery settings. The protocols and data presented herein provide a solid foundation for the successful application of this compound to unravel the complex roles of ROCK kinases in health and disease. As with any chemical probe, careful experimental design, including appropriate controls and dose-response analyses, is paramount for generating robust and reproducible data.

Applications of BAY-549 in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway is a critical regulator of cardiovascular function, primarily through its role in vascular smooth muscle contraction, endothelial function, and cellular proliferation.[2][3] Dysregulation of the ROCK pathway is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, atherosclerosis, and vasospasm. This compound, by targeting ROCK, offers a valuable pharmacological tool for investigating the roles of this pathway in cardiovascular health and disease, and as a potential therapeutic agent. These application notes provide an overview of this compound's utility in cardiovascular research, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cardiovascular assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[1] The ROCK signaling cascade is a key component of the cellular machinery that governs smooth muscle contraction. Activation of G-protein coupled receptors (GPCRs) by vasoconstrictors such as angiotensin II or phenylephrine leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, binds to and activates ROCK.

Once activated, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition shifts the balance towards a more phosphorylated state of the myosin light chain (MLC), leading to increased actin-myosin cross-bridge cycling and consequently, smooth muscle contraction and an increase in vascular tone. This compound, by inhibiting ROCK, prevents the phosphorylation and inactivation of MLCP, thereby promoting vasorelaxation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo cardiovascular studies.

ParameterSpecies/SystemValueReference
IC₅₀ (ROCK1) Human (cell-free assay)0.6 nM[1]
IC₅₀ (ROCK2) Human (cell-free assay)1.1 nM[1]
IC₅₀ (Vasorelaxation) Rabbit saphenous artery (phenylephrine-induced contraction)65 nM[1]
Animal ModelAdministration RouteDoseEffect on Mean Arterial Pressure (MAP)Reference
Anesthetized Normotensive RatsIntravenous (i.v.)0.03 mg/kg↓ 8 mm Hg[1]
0.1 mg/kg↓ 18 mm Hg[1]
0.3 mg/kg↓ 35 mm Hg[1]
Conscious Spontaneously Hypertensive RatsOral (p.o.)Not specifiedDose-dependent and long-lasting decrease[1]

Note: In conscious spontaneously hypertensive rats, this compound induced a dose-dependent and long-lasting decrease in mean blood pressure after oral application. At all doses tested, this compound caused only a moderate and dose-independent increase in heart rate.[1]

Experimental Protocols

The following are detailed protocols for key experiments in cardiovascular research using this compound. These protocols are based on established methodologies for studying ROCK inhibitors and can be adapted for specific experimental needs.

Protocol 1: Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aortic Ring Preparation:

    • Euthanize a rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Connect the rings to isometric force transducers and apply an optimal resting tension of 2 g.

    • Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with Krebs-Henseleit solution.

    • To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM). Once a plateau is reached, add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasorelaxation Assay:

    • Pre-contract the aortic rings with phenylephrine (1 µM) to induce a stable contraction.

    • Prepare a stock solution of this compound in DMSO.

    • Add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

    • Record the isometric tension continuously. The vehicle (DMSO) should be tested as a control.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the IC₅₀ value for this compound.

Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of mean arterial pressure (MAP) in anesthetized rats following intravenous administration of this compound.

Materials and Reagents:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Saline solution (0.9% NaCl)

  • This compound

  • Vehicle solution (e.g., saline, or a mixture of PEG300, Tween80, and water)[1]

  • Pressure transducer and data acquisition system

  • Catheters (for cannulation of the carotid artery and jugular vein)

  • Surgical instruments

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the rat on a heating pad to maintain body temperature at 37°C.

  • Cannulation:

    • Perform a tracheotomy to ensure a clear airway.

    • Isolate the left carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.

    • Isolate the right jugular vein and insert a catheter for intravenous drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after the surgical procedure until a stable blood pressure and heart rate are observed.

  • Drug Administration:

    • Prepare solutions of this compound in the appropriate vehicle at the desired concentrations.

    • Administer a bolus intravenous injection of the vehicle as a control.

    • Administer bolus intravenous injections of this compound at increasing doses (e.g., 0.03, 0.1, 0.3 mg/kg).[1]

    • Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.

  • Data Acquisition and Analysis:

    • Continuously record the mean arterial pressure (MAP) and heart rate throughout the experiment.

    • Calculate the change in MAP from the baseline for each dose of this compound.

    • Plot the dose-response curve for the effect of this compound on MAP.

Visualizations

Signaling Pathway

BAY549_Mechanism GPCR GPCR (e.g., AT1R, α1-AR) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits (Phosphorylation) MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Induces BAY549 This compound BAY549->ROCK Inhibits Agonist Vasoconstrictor Agonist Agonist->GPCR Binds

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental Workflow

Experimental_Workflow start Start prep Prepare this compound Solutions and Experimental Setup start->prep invitro In Vitro Vasorelaxation Assay prep->invitro invivo In Vivo Blood Pressure Measurement prep->invivo aortic_prep Isolate and Prepare Rat Aortic Rings invitro->aortic_prep anesthetize Anesthetize Rat and Perform Cannulation invivo->anesthetize organ_bath Mount Rings in Organ Bath and Equilibrate aortic_prep->organ_bath precontract Pre-contract with Vasoconstrictor (e.g., PE) organ_bath->precontract add_bay549_vitro Add Cumulative Doses of this compound precontract->add_bay549_vitro record_tension Record Isometric Tension add_bay549_vitro->record_tension analyze_vitro Analyze Data and Calculate IC₅₀ record_tension->analyze_vitro end End analyze_vitro->end stabilize Stabilize Animal's Blood Pressure anesthetize->stabilize admin_bay549_vivo Administer this compound Intravenously stabilize->admin_bay549_vivo record_bp Continuously Record Blood Pressure and Heart Rate admin_bay549_vivo->record_bp analyze_vivo Analyze Change in Mean Arterial Pressure record_bp->analyze_vivo analyze_vivo->end

Caption: General experimental workflow for cardiovascular profiling of this compound.

References

BAY-549: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of BAY-549, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the field of neuroscience research. While direct studies utilizing this compound in neuroscience are limited in publicly available literature, its mechanism of action as a powerful ROCK inhibitor suggests significant potential in studying and promoting neural repair and plasticity. The protocols provided herein are adapted from established methodologies for other ROCK inhibitors and are intended to serve as a starting point for researchers investigating the effects of this compound on the nervous system.

Introduction to this compound

This compound, also known as Azaindole 1, is a highly selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, and in the nervous system, it is a key inhibitory pathway for axonal growth and regeneration. Therefore, inhibitors of this pathway are valuable research tools and potential therapeutic agents for conditions involving neuronal damage and degeneration.

Quantitative Data for this compound

The following tables summarize the key quantitative pharmacological data for this compound, facilitating its comparison and application in experimental settings.

Table 1: In Vitro Potency of this compound

TargetSpeciesAssay TypeIC50 (nM)Reference
ROCK1HumanCell-free assay0.6[1]
ROCK2HumanCell-free assay1.1[1]
VasorelaxationRabbitPhenylephrine-induced contraction65[1]

Table 2: In Vivo Effects of this compound

Animal ModelAdministrationEffectDoses (mg/kg)Reference
Normotensive RatIntravenousDose-dependent decrease in blood pressure0.03, 0.1, 0.3[1]
Hypertensive RatOralDose-dependent decrease in mean blood pressureNot specified in snippets[1]

Signaling Pathway

The diagram below illustrates the central role of the Rho/ROCK pathway in mediating neurite growth inhibition and how inhibitors like this compound can counteract this effect.

BAY549_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myelin-associated\nInhibitors Myelin-associated Inhibitors LPA LPA Receptor Receptor LPA->Receptor RhoA_GTP RhoA-GTP (Active) Receptor->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP Inactivates ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Polymerization Actin Depolymerization Cofilin->Actin_Polymerization Promotes pMLC p-MLC MLC->pMLC Actin_Contraction Actomyosin Contraction pMLC->Actin_Contraction Promotes Neurite_Outgrowth Neurite Outgrowth Actin_Polymerization->Neurite_Outgrowth Growth_Cone_Collapse Growth Cone Collapse Actin_Contraction->Growth_Cone_Collapse BAY549 This compound BAY549->ROCK Inhibits Neurite_Outgrowth_Workflow Plate_Cells 2. Plate Neurons on Inhibitory Substrate (e.g., CSPG) Add_Compound 3. Add this compound (various concentrations) Plate_Cells->Add_Compound Incubate 4. Incubate for 24-72 hours Add_Compound->Incubate Fix_Stain 5. Fix and Stain for Neuronal Markers (e.g., β-III tubulin) Incubate->Fix_Stain Image_Acquisition 6. Acquire Images (Fluorescence Microscopy) Fix_Stain->Image_Acquisition Analyze_Data 7. Quantify Neurite Length and Branching Image_Acquisition->Analyze_Data

References

Investigating Cellular Migration with BAY-549: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and, consequently, play a pivotal role in cell motility. BAY-549 is a potent and selective, ATP-competitive inhibitor of ROCK1 and ROCK2, making it a valuable pharmacological tool for investigating the role of the ROCK signaling pathway in cellular migration. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration through wound healing and transwell assays.

Mechanism of Action

This compound, also known as Azaindole 1, is a highly selective inhibitor of both ROCK1 and ROCK2 isoforms.[1] The Rho/ROCK signaling pathway is a central regulator of cell shape, adhesion, and motility.[][3] Activation of RhoA, a small GTPase, leads to the activation of ROCK. ROCK, in turn, phosphorylates several downstream substrates that ultimately lead to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation – all of which are crucial for cell migration.[4] By inhibiting ROCK, this compound disrupts these processes, leading to a reduction in cellular migratory and invasive capabilities in many cell types.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against ROCK kinases. Researchers should note that the effective concentration for cellular assays may vary depending on the cell type, assay conditions, and duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific application.

TargetIC₅₀ (nM)Assay ConditionsReference
Human ROCK10.6Cell-free assay[1]
Human ROCK21.1Cell-free assay[1]
Rabbit Saphenous Artery Contraction65Phenylephrine-induced[5]

Experimental Protocols

General Guidelines
  • Cell Culture: The following protocols are designed for adherent cancer cell lines such as A549 (lung carcinoma), BT-549 (breast carcinoma), and MDA-MB-231 (breast adenocarcinoma). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability or migration (typically ≤ 0.1%).

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration.

Materials:

  • Adherent cancer cells (e.g., A549, BT-549)

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a scratcher tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and synchronize the cells.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.

    Wound Closure (%) = [(Area at 0h - Area at Th) / Area at 0h] x 100

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay quantifies the chemotactic migration of individual cells through a porous membrane.

Materials:

  • Adherent cancer cells (e.g., MDA-MB-231, A549)

  • Complete culture medium

  • Serum-free medium

  • Chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Transwell inserts with 8 µm pores for 24-well plates

  • 24-well tissue culture plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Microscope

Procedure:

  • Preparation: The day before the assay, starve the cells in serum-free medium for 12-24 hours.

  • Setting up the Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Preparation: Harvest the starved cells using trypsin, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control to the cell suspension.

  • Seeding in the Upper Chamber: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Place the inserts into the wells of the 24-well plate and incubate for a period that allows for measurable migration in the control group (typically 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution for 15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment condition.

Mandatory Visualizations

Signaling Pathway

ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., Growth Factors, LPA) receptor GPCR / Receptor Tyrosine Kinase extracellular->receptor gef GEFs receptor->gef rhoa_gdp RhoA-GDP (Inactive) rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp gap GAPs rhoa_gtp->gap -Pi rock ROCK1 / ROCK2 rhoa_gtp->rock gef->rhoa_gdp +GTP gap->rhoa_gdp bay549 This compound bay549->rock limk LIMK rock->limk mlcp MLCP rock->mlcp mlc MLC rock->mlc cofilin Cofilin limk->cofilin cofilin_p p-Cofilin (Inactive) cofilin->cofilin_p actin Actin Stress Fibers Focal Adhesion Maturation cofilin_p->actin Stabilization mlc_p p-MLC mlcp->mlc_p mlcp_p p-MLCP (Inactive) mlc->mlc_p mlc_p->actin migration Cell Migration actin->migration

Caption: The ROCK signaling pathway in cellular migration.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow start Start seed Seed Cells in Plate start->seed confluence Grow to Confluence seed->confluence scratch Create Scratch (Wound) confluence->scratch wash Wash with PBS scratch->wash treat Add Medium with This compound wash->treat image0 Image at 0h treat->image0 incubate Incubate (Time-course) image0->incubate imageT Image at Time 'T' incubate->imageT analyze Analyze Wound Closure imageT->analyze end End analyze->end

Caption: Workflow for the wound healing (scratch) assay.

Experimental Workflow: Transwell Migration Assay

Transwell_Migration_Workflow start Start starve Serum Starve Cells start->starve setup_chamber Add Chemoattractant to Lower Chamber start->setup_chamber prepare_cells Harvest & Resuspend Cells starve->prepare_cells treat Treat Cells with This compound prepare_cells->treat seed_cells Seed Treated Cells in Transwell Insert treat->seed_cells setup_chamber->seed_cells incubate Incubate seed_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix_stain Fix & Stain Migrated Cells remove_nonmigrated->fix_stain quantify Count Migrated Cells fix_stain->quantify end End quantify->end

Caption: Workflow for the Transwell migration assay.

References

Application Notes and Protocols for BAY-549 in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in the regulation of smooth muscle contraction, primarily by increasing the calcium sensitivity of the contractile apparatus.[2][3] This is achieved through the inhibition of myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20) and sustained smooth muscle contraction.[2][3][4][5] Due to its specific mechanism of action, this compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of the ROCK pathway in various smooth muscle tissues, including vascular, airway, and gastrointestinal smooth muscle.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying smooth muscle contraction.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] By binding to the kinase domain of ROCK, this compound prevents the phosphorylation of its downstream targets, most notably the myosin binding subunit of MLCP (MYPT1).[2][5] This leads to the dephosphorylation of MLC20, resulting in smooth muscle relaxation and vasodilation.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay ConditionsIC50Reference
ROCK1HumanCell-free assay0.6 nM[1]
ROCK2HumanCell-free assay1.1 nM[1]
Phenylephrine-induced ContractionRabbitSaphenous Artery65 nM[1]

Table 2: In Vivo Effects of this compound in Rats

Animal ModelAdministration RouteDose (mg/kg)EffectReference
Anesthetized Normotensive RatsIntravenous (i.v.)0.038 mm Hg reduction in maximal blood pressure[1]
Anesthetized Normotensive RatsIntravenous (i.v.)0.118 mm Hg reduction in maximal blood pressure[1]
Anesthetized Normotensive RatsIntravenous (i.v.)0.335 mm Hg reduction in maximal blood pressure[1]
Conscious Spontaneously Hypertensive RatsOralDose-dependentLong-lasting decrease in mean blood pressure[1]

Signaling Pathway

BAY549_Signaling_Pathway cluster_membrane cluster_cytosol GPCR GPCR Agonist (e.g., Phenylephrine) Receptor G-Protein Coupled Receptor GPCR->Receptor RhoA RhoA-GTP (Active) Receptor->RhoA ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP BAY549 This compound BAY549->ROCK pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Relaxation Smooth Muscle Relaxation MLC Myosin Light Chain (MLC) MLC->pMLC

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Protocols

Isometric Tension Studies in Isolated Aortic Rings

This protocol details the measurement of isometric contraction in isolated rat thoracic aorta to assess the vasorelaxant effects of this compound.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit (KH) solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose.

  • Phenylephrine (PE)

  • This compound

  • Isolated tissue bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold KH solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting:

    • Mount the aortic rings in the tissue bath chambers filled with KH solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.0-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Test:

    • Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.

    • Wash the tissues with KH solution and allow them to return to baseline tension.

  • Experiment:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the IC50 value for this compound.

Isometric_Tension_Workflow A Aorta Excision B Ring Preparation A->B C Mounting in Tissue Bath B->C D Equilibration C->D E Viability Test (KCl) D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Data Analysis (IC50) H->I

Caption: Workflow for isometric tension studies.

Calcium Imaging in Cultured Smooth Muscle Cells

This protocol describes the measurement of intracellular calcium ([Ca2+]i) in cultured vascular smooth muscle cells (VSMCs) to investigate the effect of this compound on calcium signaling.

Materials:

  • Cultured VSMCs

  • Fura-2 AM or other suitable calcium indicator dye

  • Physiological Salt Solution (PSS): 130 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.8 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Agonist (e.g., Angiotensin II, Endothelin-1)

  • This compound

  • Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

  • Cell Preparation:

    • Plate VSMCs on glass coverslips and grow to 50-70% confluency.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) in PSS for 30-60 minutes at 37°C.

    • Wash the cells with PSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with PSS at 37°C.

    • Record baseline [Ca2+]i by acquiring fluorescence images at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Experiment:

    • Pre-incubate the cells with this compound (e.g., 1 µM) for a specified period (e.g., 15-30 minutes).

    • Stimulate the cells with an agonist to induce a calcium response.

    • Record the changes in [Ca2+]i over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Convert the ratio to [Ca2+]i using the Grynkiewicz equation after performing a calibration.

    • Compare the amplitude and kinetics of the calcium response in the presence and absence of this compound.

Calcium_Imaging_Workflow A Culture VSMCs on Coverslips B Load with Fura-2 AM A->B C Mount in Perfusion Chamber B->C D Record Baseline [Ca2+]i C->D E Pre-incubate with this compound D->E F Stimulate with Agonist E->F G Record [Ca2+]i Response F->G H Data Analysis G->H

Caption: Workflow for calcium imaging in VSMCs.

Myosin Light Chain (MLC) Phosphorylation Assay

This protocol outlines a method to determine the level of MLC20 phosphorylation in smooth muscle tissue treated with this compound.

Materials:

  • Smooth muscle tissue (e.g., aortic strips)

  • Agonist (e.g., Phenylephrine)

  • This compound

  • Trichloroacetic acid (TCA)

  • Acetone with DTT

  • Urea/glycerol gel electrophoresis system

  • Antibodies for total MLC20 and phosphorylated MLC20 (pMLC20)

  • Western blotting equipment and reagents

Procedure:

  • Tissue Treatment:

    • Prepare smooth muscle strips as described in the isometric tension protocol.

    • Pre-incubate the tissues with this compound at the desired concentration for 30 minutes.

    • Stimulate with an agonist for a specific time period (e.g., 1-10 minutes).

    • Flash-freeze the tissues in liquid nitrogen to stop the reaction.

  • Protein Extraction:

    • Homogenize the frozen tissue in ice-cold 10% TCA.

    • Centrifuge and wash the protein pellet with acetone containing DTT.

    • Solubilize the pellet in urea-containing sample buffer.

  • Electrophoresis and Western Blotting:

    • Separate the phosphorylated and unphosphorylated forms of MLC20 using urea/glycerol-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total MLC20 and pMLC20.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for total MLC20 and pMLC20.

    • Calculate the ratio of pMLC20 to total MLC20 to determine the level of phosphorylation.

    • Compare the phosphorylation levels in this compound-treated tissues with control tissues.

MLC_Phosphorylation_Workflow A Tissue Treatment with this compound and Agonist B Flash-freeze Tissue A->B C Protein Extraction B->C D Urea/Glycerol-PAGE C->D E Western Blotting D->E F Probe with pMLC and total MLC Antibodies E->F G Quantify Band Intensities F->G H Calculate pMLC/total MLC Ratio G->H

Caption: Workflow for MLC phosphorylation assay.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the Rho/ROCK signaling pathway in smooth muscle physiology and pathology. The provided protocols offer a starting point for researchers to design and execute experiments to investigate the effects of this compound on smooth muscle contraction, calcium signaling, and protein phosphorylation. Careful optimization of experimental conditions for specific tissues and cell types is recommended for achieving robust and reproducible results.

References

Troubleshooting & Optimization

BAY-549 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BAY-549, a potent and selective ROCK inhibitor. Find troubleshooting tips and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is important to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]

Q2: I dissolved this compound in DMSO, but a precipitate formed when I diluted it with my aqueous media. What should I do?

A2: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous solutions.[3] To resolve this, you can try the following:

  • Vortexing or Sonication: Gently vortex or sonicate the solution for a few minutes.[3]

  • Warming: Gently warm the solution in a 37°C water bath.[3]

  • Ensure the precipitate is fully redissolved before use.[3]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies significantly across different solvents. A summary of its solubility is provided in the table below.

Solubility Data

SolventSolubilityConcentration (Molar)Notes
DMSO81 mg/mL[1]201.09 mM[1]Use fresh, anhydrous DMSO.[1] Ultrasonic treatment may be needed.[2][4]
Ethanol2 mg/mL[1]
WaterInsoluble[1]

Troubleshooting Guide: In Vitro and In Vivo Formulations

Issue: Precipitate formation in aqueous solutions for in vitro assays.

  • Cause: this compound is poorly soluble in water.[1] Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to crash out of solution.

  • Solution: Minimize the final concentration of DMSO in your culture media. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.[3] Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

Issue: Preparing this compound for in vivo administration.

  • Challenge: The insolubility of this compound in aqueous solutions makes it challenging to prepare formulations suitable for animal studies.

  • Recommended Formulations: Co-solvent systems are typically required. Here are some reported formulations:

In Vivo Formulation Protocols
Administration RouteFormulationSolubilityProtocol Example (for 1 mL)
Intravenous (i.v.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.21 mM)[2]1. Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween-80 and mix. 3. Add 450 µL of saline to reach a final volume of 1 mL.[2]
Intravenous (i.v.)Transcutol/Cremophor EL/physiological saline (19/10/80 v/v/v)Not specifiedUsed as a vehicle in rat studies.[2]
Oral (p.o.)10% DMSO, 90% Corn oil≥ 2.5 mg/mL (6.21 mM)[2]1. Add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix.[2]
Oral (p.o.)Carboxymethylcellulose sodium (CMC-Na) suspension≥ 5 mg/mL[1]Add 5 mg of this compound to 1 mL of CMC-Na solution and mix to form a homogeneous suspension.[1]

Important Considerations:

  • When preparing co-solvent formulations, add each solvent sequentially and ensure the solution is clear before adding the next.[2]

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][5] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.

BAY549_ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits BAY549 This compound BAY549->ROCK Inhibits pMLC Phosphorylated MLC MLC->pMLC MLCP->pMLC Dephosphorylates ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Promotes CellularEffects Cellular Effects (e.g., Contraction, Motility) ActinMyosin->CellularEffects

Caption: this compound inhibits ROCK, preventing downstream cellular effects.

Experimental Workflow for Solubilization

The following diagram outlines a general workflow for preparing this compound solutions for in vitro and in vivo experiments.

Solubilization_Workflow Start Start: this compound Powder AddDMSO Add fresh, anhydrous DMSO Start->AddDMSO StockSolution Create Concentrated Stock Solution (e.g., 81 mg/mL) AddDMSO->StockSolution Vortex Vortex / Sonicate if necessary StockSolution->Vortex Store Aliquot and Store at -80°C Vortex->Store InVitro For In Vitro Use Store->InVitro InVivo For In Vivo Use Store->InVivo DiluteMedia Dilute into aqueous media (e.g., cell culture medium) InVitro->DiluteMedia PrepareFormulation Prepare appropriate co-solvent formulation (e.g., with PEG300, Tween-80) InVivo->PrepareFormulation FinalConcentration Achieve desired final concentration (e.g., 0.1% DMSO) DiluteMedia->FinalConcentration Administer Administer to animals PrepareFormulation->Administer

References

Off-target effects of BAY-549 to consider.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-549, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and visualizations to clarify signaling pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinases, ROCK1 and ROCK2.[1][2][3] It exhibits high affinity for these kinases, leading to the inhibition of their catalytic activity. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell motility, and smooth muscle contraction.[4][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for ROCK1 and ROCK2, it has been shown to interact with other kinases at higher concentrations. The primary known off-targets include Tropomyosin receptor kinase (TRK) and FMS-like tyrosine kinase 3 (FLT3).[6][7] It also shows very weak inhibition of Myosin Light Chain Kinase (MLCK) and ZIP-kinase at micromolar concentrations.[6] Researchers should consider these off-target activities when designing experiments and interpreting results, especially when using high concentrations of the inhibitor.

Q3: I am observing a cellular phenotype that is inconsistent with the known function of ROCK. Could this be an off-target effect?

A3: Yes, an unexpected phenotype could be due to the inhibition of off-target kinases, especially if you are using this compound at high concentrations. To investigate this, you can perform a dose-response experiment to determine if the unexpected phenotype occurs at a different concentration range than the on-target ROCK inhibition. Additionally, using a structurally different ROCK inhibitor can help determine if the phenotype is specific to this compound's chemical structure and therefore more likely to be an off-target effect.[8]

Q4: My in vitro kinase assay shows potent inhibition of ROCK, but I see a weaker or no effect in my cell-based assays. What could be the issue?

A4: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors, including:

  • Cell permeability: The compound may have poor permeability across the cell membrane.

  • Cellular efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Compound stability: The compound may be unstable in the cell culture medium or metabolized by the cells.

  • Target engagement: The compound may not be reaching a high enough intracellular concentration to effectively engage with ROCK.

It is recommended to verify intracellular target engagement using a method like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype

  • Observation: You observe a cellular response that is not typically associated with ROCK inhibition (e.g., unexpected changes in gene expression, activation of a parallel signaling pathway).

  • Possible Cause: This could be due to an off-target effect of this compound, particularly at higher concentrations where it may inhibit kinases like TRK or FLT3.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target phenotype and the unexpected phenotype. A significant separation in the IC50 values suggests the unexpected phenotype may be due to an off-target effect.

    • Use a Structurally Unrelated ROCK Inhibitor: Treat your cells with a different class of ROCK inhibitor (e.g., Fasudil, Y-27632). If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely an off-target effect of this compound.[8]

    • Off-Target Validation: If you suspect inhibition of a specific off-target (e.g., FLT3), you can use a more selective inhibitor for that target to see if it phenocopies the unexpected effect. You can also perform a knockdown of the suspected off-target (e.g., using siRNA) and assess if this rescues the phenotype in the presence of this compound.

Issue 2: High Cellular Toxicity at Effective Concentrations

  • Observation: You observe significant cell death or reduced viability at concentrations required to achieve the desired level of ROCK inhibition.

  • Possible Cause: The toxicity could be due to on-target effects in your specific cell type or off-target inhibition of kinases essential for cell survival.

  • Troubleshooting Steps:

    • Determine Minimal Effective Concentration: Carefully titrate this compound to find the lowest concentration that produces the desired on-target effect. This will minimize the engagement of lower-affinity off-targets.

    • Time-Course Experiment: Assess cell viability at different time points after treatment. It's possible that prolonged inhibition of the ROCK pathway is detrimental to your cells.

    • Counter-Screening: If possible, test this compound in a cell line that does not express ROCK1 and ROCK2 to see if the toxicity persists. This would strongly indicate an off-target effect.

    • Kinase Profiling: For a comprehensive understanding of potential toxic off-targets, consider submitting this compound for a broad kinase profiling screen.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Primary and Off-Target Kinases

TargetIC50 (nM)Assay TypeSpecies
ROCK1 0.6BiochemicalHuman
ROCK2 1.1BiochemicalHuman
TRK252BiochemicalNot Specified
FLT3303BiochemicalNot Specified
MLCK7,400BiochemicalNot Specified
ZIP-kinase4,100BiochemicalNot Specified

Data compiled from multiple sources.[6][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is for determining the in vitro potency of this compound against a target kinase.

Materials:

  • Recombinant Kinase (e.g., ROCK1, ROCK2, TRK, FLT3)

  • Kinase-specific substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the recombinant kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is to verify the engagement of this compound with its target protein (e.g., ROCK1/2) in a cellular environment.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein (e.g., anti-ROCK1)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysate Preparation: Lyse the cells by freeze-thaw cycles or sonication.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[3][9][10]

Protocol 3: Chemical Proteomics for Off-Target Identification (Affinity-Based)

This protocol provides a general workflow for identifying the cellular targets and off-targets of this compound.

Materials:

  • This compound analog with a linker for immobilization (e.g., with an alkyne or amino group)

  • Affinity resin (e.g., NHS-activated sepharose beads or azide-functionalized beads)

  • Cell lysate from the cell line of interest

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Affinity Pull-Down:

    • Incubate the immobilized this compound probe with the cell lysate to allow for binding of target and off-target proteins.

    • As a control, incubate the lysate with the resin alone or with a resin coupled to an inactive analog of this compound.

    • For competitive pull-down, pre-incubate the lysate with an excess of free this compound before adding the immobilized probe.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin.

  • Protein Digestion: Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the list of proteins identified in the this compound pull-down with the control pull-downs. Proteins that are specifically enriched in the this compound sample are potential targets and off-targets. Competitive pull-down experiments can further validate the specificity of the interactions.[11][12][13]

Visualizations

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stress_Fibers Actin Stress Fibers & Contraction Cofilin->Actin_Stress_Fibers Inhibits polymerization MLCP->MLC Dephosphorylates MLC->Actin_Stress_Fibers BAY549 This compound BAY549->ROCK Inhibits

Caption: The ROCK signaling pathway and the point of intervention by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response for On- and Off-Target Effects Start->Dose_Response Compare_IC50 IC50 values significantly different? Dose_Response->Compare_IC50 Secondary_Inhibitor Test with Structurally Unrelated ROCK Inhibitor Compare_IC50->Secondary_Inhibitor Yes Compare_IC50->Secondary_Inhibitor Uncertain On_Target_Effect Likely On-Target Effect in Specific Cell Context Compare_IC50->On_Target_Effect No Phenotype_Reproduced Unexpected Phenotype Reproduced? Secondary_Inhibitor->Phenotype_Reproduced Phenotype_Reproduced->On_Target_Effect Yes Off_Target_Suspected Off-Target Effect Suspected Phenotype_Reproduced->Off_Target_Suspected No Proteomics Chemical Proteomics or Kinase Profiling Off_Target_Suspected->Proteomics Identify_Off_Targets Identify Potential Off-Targets Proteomics->Identify_Off_Targets Validate_Off_Targets Validate with Selective Inhibitors or siRNA Knockdown Identify_Off_Targets->Validate_Off_Targets Confirmed_Off_Target Confirmed Off-Target Responsible for Phenotype Validate_Off_Targets->Confirmed_Off_Target

Caption: Workflow for investigating potential off-target effects of this compound.

Troubleshooting_Decision_Tree Start Experiment with this compound Yields Unexpected Results Issue_Type What is the nature of the issue? Start->Issue_Type No_Effect Weak or No Effect in Cells Issue_Type->No_Effect No Effect Unexpected_Phenotype Unexpected Phenotype Issue_Type->Unexpected_Phenotype New Phenotype Toxicity High Cellular Toxicity Issue_Type->Toxicity Toxicity Check_Permeability Assess Cell Permeability and Compound Stability No_Effect->Check_Permeability Follow_Off_Target_Workflow Follow Off-Target Investigation Workflow Unexpected_Phenotype->Follow_Off_Target_Workflow Titrate_Concentration Titrate to Minimal Effective Concentration Toxicity->Titrate_Concentration CETSA Perform CETSA to Confirm Target Engagement Check_Permeability->CETSA Resolution Issue Resolved or Understood CETSA->Resolution Follow_Off_Target_Workflow->Resolution Time_Course Perform Time-Course Viability Assay Titrate_Concentration->Time_Course Time_Course->Resolution

Caption: A decision tree for troubleshooting common issues with this compound.

References

BAY-549 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-549. The information is designed to help interpret unexpected experimental outcomes and provide guidance on best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It exhibits strong inhibitory activity against both ROCK1 and ROCK2 isoforms. The primary mechanism of action involves blocking the kinase activity of ROCK, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and smooth muscle contraction.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vitro experiments, a stock solution in fresh, anhydrous DMSO is recommended as moisture can reduce solubility. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary and should be prepared fresh for immediate use.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for ROCK kinases, it has been shown to inhibit other kinases at higher concentrations. The most notable off-target activities are against Tropomyosin receptor kinase (TRK) and FMS-like tyrosine kinase 3 (FLT3).[][6][7][8] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of this compound, as they could lead to unexpected biological responses.

Troubleshooting Unexpected Results

Issue 1: Reduced or No Efficacy of this compound in My Experiment

Possible Cause 1: Compound Instability or Degradation.

  • Troubleshooting: Ensure that this compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for each experiment from a properly stored stock. For in vivo studies, the formulation should be prepared immediately before administration.

Possible Cause 2: Suboptimal Concentration.

  • Troubleshooting: The IC50 of this compound for ROCK1 and ROCK2 is in the low nanomolar range in biochemical assays.[2] However, the effective concentration in cell-based assays or in vivo may be significantly higher. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Possible Cause 3: Cell-Type Specific Differences in ROCK Signaling.

  • Troubleshooting: The expression levels and functional importance of ROCK1 and ROCK2 can vary between different cell types.[3] Some cell lines may have compensatory signaling pathways that mitigate the effects of ROCK inhibition. Validate the expression and activity of ROCK in your cell line of interest.

Issue 2: Paradoxical or Contradictory Results (e.g., Inhibition of Migration but Increased Proliferation)

Possible Cause 1: Complex Role of ROCK in Cell Proliferation.

  • Troubleshooting: The effect of ROCK inhibition on cell proliferation is context-dependent. While ROCK activity is often associated with promoting proliferation, its inhibition can sometimes lead to increased cell cycling by affecting cell adhesion and morphology.[9] Carefully evaluate multiple proliferation markers and consider the confluency of your cell cultures, as the effects of ROCK inhibitors can be density-dependent.

Possible Cause 2: Off-Target Effects.

  • Troubleshooting: At higher concentrations, inhibition of off-target kinases like TRK and FLT3 could contribute to unexpected phenotypes.[1][][6][7][8][10] TRK signaling can be involved in cell survival and proliferation in some cancer cells.[1][][6][7][8] If you observe unexpected pro-proliferative effects, consider if your experimental system expresses active TRK or FLT3 and whether a lower, more selective concentration of this compound can be used.

Issue 3: Increased Cell Death or Poor Cell Attachment

Possible Cause 1: Interference with Cell Adhesion and Survival Signaling.

  • Troubleshooting: ROCK signaling is critical for the formation of focal adhesions and stress fibers, which are essential for cell attachment and survival. Inhibition of ROCK can lead to anoikis (detachment-induced apoptosis) in some cell types, particularly when cells are sparsely plated or in suspension.[9][11][12] If you observe increased cell death, try seeding cells at a higher density or using plates coated with extracellular matrix proteins to promote adhesion. For experiments with cell suspensions, adding the ROCK inhibitor after the cells have attached may be beneficial.[6]

Possible Cause 2: Cytotoxicity at High Concentrations.

  • Troubleshooting: While this compound has a wide therapeutic window, very high concentrations may induce cytotoxicity through on-target or off-target mechanisms. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range for your specific cell line.

Data Summary

ParameterValueReference
Target ROCK1, ROCK2[1][2]
IC50 (ROCK1, human) 0.6 nM[2]
IC50 (ROCK2, human) 1.1 nM[2]
Off-Target (TRK) Inhibition at higher concentrations[][6][7][8]
Off-Target (FLT3) Inhibition at higher concentrations[10]
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 1 year

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare the this compound formulation for in vivo use (e.g., in a vehicle of PEG300, Tween-80, and saline). Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal or oral administration). The control group should receive the vehicle only.

  • Endpoint: Continue treatment for the specified duration or until the tumors in the control group reach the maximum allowed size. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or Western blotting).

Visualizations

BAY549_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA-GTP Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA-GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates (Activates) MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT1 Phosphorylates (Inhibits) Contraction Cell Contraction MLC->Contraction Stress_Fibers Stress Fiber Formation LIMK->Stress_Fibers MYPT1->Contraction Inhibits Focal_Adhesions Focal Adhesion Assembly Stress_Fibers->Focal_Adhesions Migration Cell Migration Focal_Adhesions->Migration Contraction->Migration BAY549 This compound BAY549->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_investigate Investigation cluster_solution Potential Solutions Start Unexpected Result with this compound Check_Reagents Verify this compound Integrity (Storage, Age) Start->Check_Reagents Check_Concentration Confirm Concentration (Dose-Response) Start->Check_Concentration Check_Protocol Review Experimental Protocol Start->Check_Protocol Investigate_Cell_Type Assess Cell-Type Specific ROCK Expression/Function Check_Reagents->Investigate_Cell_Type Check_Concentration->Investigate_Cell_Type Check_Protocol->Investigate_Cell_Type Investigate_Off_Target Consider Off-Target Effects (TRK, FLT3) Investigate_Cell_Type->Investigate_Off_Target Investigate_Paradox Evaluate Paradoxical Effects (Proliferation vs. Adhesion) Investigate_Off_Target->Investigate_Paradox Optimize_Concentration Optimize this compound Concentration Investigate_Paradox->Optimize_Concentration Modify_Protocol Modify Protocol (e.g., cell density, coating) Investigate_Paradox->Modify_Protocol Use_Controls Include Additional Controls (e.g., other ROCK inhibitors) Investigate_Paradox->Use_Controls Validate_Targets Validate Downstream ROCK Targets Investigate_Paradox->Validate_Targets End Interpreted Result Optimize_Concentration->End Resolution Modify_Protocol->End Resolution Use_Controls->End Resolution Validate_Targets->End Resolution

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Controlling for BAY-549 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-549. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively controlling for the effects of vehicles used to deliver BAY-559 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a vehicle necessary?

A1: this compound, also known as Azaindole 1, is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. Therefore, a vehicle, which is a solvent or a mixture of solvents, is required to dissolve the compound for accurate and effective delivery in both in vitro and in vivo experiments.

Q2: What are the common vehicles used for this compound?

A2: For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of this compound. For in vivo experiments, more complex vehicle formulations are often required to ensure bioavailability and minimize toxicity. These can include combinations of DMSO, polyethylene glycol (e.g., PEG300), surfactants (e.g., Tween 80, Cremophor EL), and aqueous solutions like saline or phosphate-buffered saline (PBS).

Q3: Why is a vehicle control group essential in my experiments?

A3: A vehicle control group is critical because the solvents used to dissolve this compound can have their own biological effects, independent of the drug itself.[1][2] These effects can confound your experimental results, leading to incorrect interpretations of the drug's activity. The vehicle control group receives the same volume of the vehicle solution without the dissolved drug, allowing you to isolate and subtract the effects of the vehicle from the effects of the drug treatment.[3]

Q4: What are the potential off-target effects of this compound that I should be aware of?

A4: While this compound is a highly selective ROCK inhibitor, it can exhibit off-target activity at higher concentrations. It has been shown to inhibit other kinases, such as TRK and FLT3, although with much lower potency compared to ROCK1 and ROCK2. Understanding these potential off-target effects is crucial to differentiate them from vehicle-related artifacts.

Troubleshooting Guides

In Vitro Experiments

Problem: I'm observing unexpected changes in my vehicle control cells (e.g., altered morphology, reduced viability, changes in gene expression).

  • Possible Cause: The concentration of the organic solvent, most commonly DMSO, in your final culture medium may be too high. Even at low concentrations, DMSO can influence cell signaling pathways.[4]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Calculate the final percentage of DMSO in your working solution. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize cytotoxic effects.

    • Perform a Dose-Response for the Vehicle: Before starting your main experiment, test a range of vehicle concentrations on your cells to determine the maximum non-toxic concentration.

    • Use a Lower Stock Concentration: If your stock solution is highly concentrated, you may be adding a very small volume that is difficult to mix evenly. Consider preparing a lower concentration stock solution to allow for more accurate pipetting and better mixing.

    • Stepwise Dilution: When preparing your working solution, avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform one or more intermediate dilution steps to prevent precipitation of the compound.[5]

Problem: this compound is precipitating out of solution when I dilute my DMSO stock in the cell culture medium.

  • Possible Cause: The aqueous nature of the cell culture medium is causing the hydrophobic compound to come out of solution.

  • Troubleshooting Steps:

    • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.

    • Increase Mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the medium.

    • Consider Co-solvents: For particularly difficult compounds, a small percentage of another co-solvent compatible with your cell line might be necessary, though this will require additional vehicle controls.

In Vivo Experiments

Problem: The animals in my vehicle control group are showing signs of toxicity (e.g., weight loss, lethargy, irritation at the injection site).

  • Possible Cause: One or more components of your vehicle formulation may be causing adverse effects at the administered concentration.

  • Troubleshooting Steps:

    • Review Component Concentrations: Check the concentration of each component in your vehicle against recommended maximums (see Table 2).

    • Conduct a Vehicle Tolerability Study: Before initiating the main study, administer the vehicle alone to a small group of animals to assess for any adverse reactions.

    • Optimize the Formulation: If toxicity is observed, consider reducing the concentration of the problematic component or exploring alternative, less toxic excipients. For example, some studies suggest that PEG 400 is more biocompatible than propylene glycol.[6]

    • Refine the Administration Route and Volume: Ensure the injection volume and rate are appropriate for the animal model and route of administration to minimize local irritation.

Problem: I'm observing high variability in my experimental results.

  • Possible Cause: Inconsistent preparation or administration of the vehicle and drug solution.

  • Troubleshooting Steps:

    • Standardize Vehicle Preparation: Follow a strict, documented protocol for preparing the vehicle and drug solutions to ensure consistency across all experimental groups. Pay close attention to the order of mixing components.

    • Ensure Homogeneity: For suspensions, ensure the mixture is homogenous before each administration.

    • Randomize Animal Groups: Randomly assign animals to treatment and control groups to minimize bias.[1]

Data Presentation

Table 1: Common Vehicle Formulations for this compound and Similar Kinase Inhibitors

ApplicationVehicle Component 1Vehicle Component 2Vehicle Component 3Vehicle Component 4Reference
In VitroDMSO---General Practice
In Vivo (Oral)10% DMSO90% Corn Oil--[2]
In Vivo (IV)10% DMSO40% PEG3005% Tween-8045% Saline[2]
In Vivo (IV)TranscutolCremophor ELPhysiological Saline-
In Vivo (Oral)0.5% CMC-NaWater--[7]

Table 2: Recommended Maximum Concentrations of Common Vehicle Components

Vehicle ComponentRouteMaximum Recommended ConcentrationNotes
DMSOIn Vitro≤ 0.1% - 1%Cell line dependent, always perform a toxicity test.
DMSOIn Vivo (IV, IP)< 10% (v/v)Higher concentrations can cause hemolysis and inflammation.
PEG300In Vivo (IV, IM)Up to 50%Generally considered to have low toxicity.[8][9]
PEG300In Vivo (Oral)Up to 90%[8][9]
Tween 80In Vitro< 0.1%Can affect cell membrane permeability.
Tween 80In VivoVaries by applicationGenerally recognized as safe at low concentrations.
Cremophor ELIn Vivo (IV)Formulation dependentCan cause hypersensitivity reactions and neurotoxicity.

Experimental Protocols

Protocol for Determining Vehicle Toxicity In Vitro
  • Cell Seeding: Plate your cells of interest at a density that will not reach confluency by the end of the experiment.

  • Vehicle Preparation: Prepare a series of dilutions of your vehicle in cell culture medium. For example, if your final vehicle concentration in the drug treatment will be 0.5%, prepare vehicle-only dilutions at 0.1%, 0.25%, 0.5%, 1%, and 2%.

  • Treatment: Replace the medium in the cell plates with the vehicle dilutions. Include a "medium-only" control group.

  • Incubation: Incubate the cells for the same duration as your planned drug treatment.

  • Assessment: Evaluate cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay. Also, observe the cells under a microscope for any morphological changes.

  • Analysis: Determine the highest concentration of the vehicle that does not cause a significant decrease in cell viability or alter cell morphology compared to the medium-only control. This will be your maximum tolerated vehicle concentration.

Protocol for Establishing a Vehicle Control Group In Vivo
  • Animal Selection: Use animals of the same species, strain, sex, and age for all experimental groups.

  • Group Allocation: Randomly assign animals to the following groups:

    • Untreated Control (optional, but recommended)

    • Vehicle Control

    • Drug Treatment Group(s)

  • Vehicle and Drug Preparation: Prepare the vehicle and the drug-in-vehicle solution according to a standardized protocol.

  • Administration: Administer the same volume of the vehicle or drug solution to the respective groups via the same route and on the same schedule.

  • Monitoring: Monitor all animals for clinical signs of toxicity, changes in body weight, and any other relevant physiological parameters throughout the study.

  • Data Collection: At the end of the study, collect tissues and/or data for your primary endpoints.

  • Statistical Analysis: Compare the drug treatment group to the vehicle control group to determine the specific effects of the drug. Compare the vehicle control group to the untreated control group (if included) to assess the effects of the vehicle itself.

Mandatory Visualization

ROCK_Signaling_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits Stress_Fibers Stress Fiber Formation & Contraction Actin_Polymerization->Stress_Fibers pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylated pMLC->Stress_Fibers BAY549 This compound BAY549->ROCK Inhibits Vehicle Vehicle Effects (e.g., DMSO) Vehicle->GPCR Vehicle->ROCK Potential Confounding Effects Vehicle->MLC Upstream_Signal Upstream Signals (e.g., Growth Factors) Upstream_Signal->GPCR

Caption: The ROCK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_0 Preparation cluster_2 Analysis Prep_BAY549 Prepare this compound Stock Solution (e.g., in DMSO) Prep_Drug_Solution Prepare Final Drug Solution Prep_BAY549->Prep_Drug_Solution Prep_Vehicle Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) Prep_Vehicle->Prep_Drug_Solution Group_Vehicle Vehicle Control Prep_Vehicle->Group_Vehicle Group_Drug This compound Treatment Prep_Drug_Solution->Group_Drug Group_Untreated Untreated Control Analysis Data Collection & Statistical Analysis Group_Untreated->Analysis Group_Vehicle->Analysis Group_Drug->Analysis Interpretation Interpretation of Results Analysis->Interpretation

References

Technical Support Center: Optimizing BAY-549 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of BAY-549 in in vivo studies. The content is structured to address specific issues encountered during experimentation, with a focus on providing practical guidance and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] By inhibiting ROCK, this compound interferes with downstream signaling pathways that regulate critical cellular processes such as cytoskeletal dynamics, cell proliferation, migration, and apoptosis.[2][3][4]

Q2: What are the typical starting doses for this compound in preclinical in vivo models?

A2: The optimal dose of this compound is dependent on the animal model, disease indication, and route of administration. Based on available preclinical data, particularly in hypertension models, intravenous doses in rats have ranged from 0.03 to 0.3 mg/kg, while oral doses have been in the range of 1 to 10 mg/kg.[1] For oncology studies, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal biological dose that achieves the desired pharmacodynamic effect with acceptable toxicity.

Q3: How should this compound be formulated for in vivo administration?

A3: The formulation of this compound depends on the route of administration. For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC). For intravenous administration, a solution can be prepared using a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is critical to ensure the solubility and stability of this compound in the chosen vehicle.

Q4: What are the expected pharmacodynamic effects of this compound administration in vivo?

A4: The primary pharmacodynamic effect of this compound is the inhibition of ROCK kinase activity. This can be assessed by measuring the phosphorylation levels of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting Subunit 1 (MYPT1), in tumor tissue or surrogate tissues.[5][6] A reduction in the phosphorylation of these substrates indicates target engagement. Functionally, this can lead to reduced tumor growth, inhibition of metastasis, and changes in the tumor microenvironment.[3]

Q5: What is the known safety and toxicity profile of this compound?

A5: While specific toxicology reports for this compound are not extensively available in the public domain, ROCK inhibitors as a class have been associated with certain adverse effects. The most common is hypotension (a drop in blood pressure) due to the role of ROCK in regulating vascular tone.[1] Other potential side effects observed with some ROCK inhibitors, particularly in the context of topical application for glaucoma, include conjunctival hyperemia.[7][8] For systemic administration in cancer models, it is essential to monitor for signs of toxicity such as weight loss, changes in behavior, and organ-specific toxicities through histological analysis.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lack of in vivo efficacy despite in vitro potency - Poor bioavailability- Rapid metabolism/clearance- Suboptimal dosing or schedule- Inadequate target engagement- Perform pharmacokinetic (PK) studies to determine the half-life, Cmax, and AUC of this compound in the chosen animal model.- Analyze tumor tissue for target engagement by measuring the phosphorylation of ROCK substrates (e.g., p-MLC2, p-MYPT1).- Conduct a dose-escalation study to find the MTD and a biologically effective dose.- Consider alternative routes of administration (e.g., intravenous vs. oral) or more frequent dosing.
Significant toxicity observed (e.g., weight loss, lethargy) - Dose is too high- Off-target effects- Vehicle toxicity- Reduce the dose of this compound.- Administer a vehicle-only control group to rule out vehicle-related toxicity.- Monitor for specific signs of toxicity and perform histopathological analysis of major organs at the end of the study.- If off-target effects are suspected, consider profiling this compound against a panel of kinases.
Inconsistent tumor growth inhibition between animals - Variation in tumor implantation and initial tumor size- Inaccurate dosing- Animal health issues- Ensure consistent tumor cell implantation technique and randomize animals into treatment groups based on tumor size.- Verify the accuracy of dose calculations and administration.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.
Difficulty in detecting downstream signaling changes - Timing of sample collection is not optimal- Insufficient dose to achieve sustained target inhibition- Technical issues with the assay (e.g., Western blot, IHC)- Perform a time-course experiment to determine the peak of target inhibition after a single dose.- Increase the dose of this compound or the frequency of administration.- Optimize and validate the antibodies and protocols for detecting phosphorylated ROCK substrates.

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound in Preclinical Models

Animal Model Disease/Indication Route of Administration Dose Range Key Findings Reference
Rat (Normotensive)HypertensionIntravenous (i.v.)0.03 - 0.3 mg/kgDose-dependent decrease in blood pressure.[1]
Rat (Spontaneously Hypertensive)HypertensionOral (p.o.)1 - 10 mg/kgDose-dependent and long-lasting decrease in mean blood pressure.[1]
DogCardiovascularIntravenous (i.v.)0.1 - 0.3 mg/kgDose-related decrease in mean arterial blood pressure.

Note: Data for cancer models is currently limited in publicly available literature. Researchers are encouraged to perform initial dose-finding studies for their specific cancer model.

Experimental Protocols

Protocol 1: General Procedure for an In Vivo Antitumor Efficacy Study with this compound

  • Animal Model: Utilize an appropriate xenograft or syngeneic tumor model. For example, A549 human lung carcinoma cells can be implanted subcutaneously in immunocompromised mice.[9][10][11][12][13]

  • Tumor Implantation: Inject a predetermined number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization: When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Vehicle for Oral Administration: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in water.

    • Vehicle for Intravenous Administration: Prepare a solution of this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Administer this compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., once or twice daily).

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, collect tumors and major organs for pharmacodynamic (e.g., Western blot for p-MLC2) and toxicological (e.g., H&E staining) analysis.

  • Data Analysis: Analyze tumor growth inhibition, changes in body weight, and pharmacodynamic markers to evaluate the efficacy and safety of this compound.

Mandatory Visualizations

ROCK_Signaling_Pathway Ligands Growth Factors, LPA, S1P GPCR GPCR Ligands->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP ->GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK This compound | V ROCK1/2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MYPT1 MYPT1 ROCK->MYPT1 MLC MLC ROCK->MLC Proliferation Proliferation ROCK->Proliferation Apoptosis Apoptosis ROCK->Apoptosis Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Actomyosin_Contraction->Cell_Migration Experimental_Workflow Start Start: Tumor Cell Culture Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study: Tissue Collection Monitoring->Endpoint Analysis Pharmacodynamic & Toxicology Analysis Endpoint->Analysis

References

Stability of BAY-549 in different experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-549. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective ROCK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Azaindole 1, is a highly potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[1][2][3] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream substrates, leading to the modulation of cellular processes such as contraction, motility, and adhesion.[2][3][4][5][]

Q2: How should I store this compound?

A2: Proper storage of this compound is crucial for maintaining its activity.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
Stock Solution in DMSO -80°C1 year[1]
-20°C1 month[1]

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 81 mg/mL (201.09 mM).[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]

Q4: Is this compound stable in aqueous buffers and cell culture media?

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePotential CauseRecommended Solution
Precipitation of this compound in working solution Poor aqueous solubility.Ensure the final concentration of DMSO in your aqueous working solution is as low as possible while maintaining solubility. For cell-based assays, most can tolerate up to 1-2% DMSO. If precipitation persists, consider using a solubilizing agent like PEG300 or Tween-80 in your buffer preparation, as is done for in vivo formulations.[1]
Inconsistent or lower-than-expected inhibitory activity Compound degradation.Ensure proper storage of stock solutions (aliquoted at -80°C).[1][2] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment.
Incorrect assay conditions.Verify that the pH and ionic strength of your assay buffer are optimal for ROCK kinase activity. Ensure the ATP concentration in your kinase assay is appropriate, as this compound is an ATP-competitive inhibitor.
Unexpected cellular effects or toxicity Off-target effects at high concentrations.While this compound is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations, such as TRK and FLT3.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for ROCK inhibition with minimal off-target effects in your specific cell type.
Solvent toxicity.Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells. Typically, DMSO concentrations below 0.5% are well-tolerated by most cell lines.
Variability between replicate wells in an assay Pipetting errors or inadequate mixing.Calibrate your pipettes regularly. Ensure thorough mixing of all reagents.
Edge effects in microplates.To minimize evaporation, avoid using the outer wells of the microplate or fill them with a buffer or water.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Experimental Buffer

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution into your experimental buffer to a final concentration relevant to your experiments (e.g., 10 µM).

  • Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.

  • Incubate the remaining solution at your desired experimental temperature (e.g., 37°C for cell culture experiments).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution.

  • Analyze each aliquot by HPLC under the same conditions as the Time 0 sample.

  • Compare the peak area of this compound at each time point to the peak area at Time 0 to determine the percentage of the compound remaining. A significant decrease in the peak area over time indicates instability in that specific buffer.

Visualizations

ROCK Signaling Pathway

ROCK_Signaling_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin pCofilin pCofilin Cofilin->pCofilin pCofilin->Actin_Stress_Fibers Stabilizes Actin BAY549 This compound BAY549->ROCK

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_working Dilute in Experimental Buffer prep_stock->prep_working time_zero Time 0: Analyze by HPLC prep_working->time_zero incubate Incubate at Experimental Temperature prep_working->incubate compare Compare Peak Areas to Time 0 time_zero->compare time_points Take Aliquots at Various Time Points incubate->time_points analyze_hplc Analyze Aliquots by HPLC time_points->analyze_hplc analyze_hplc->compare end Determine Stability compare->end

Caption: Workflow for determining the stability of this compound in a given experimental buffer.

References

Technical Support Center: Experiments Using ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My ROCK inhibitor is not producing the expected phenotype (e.g., changes in cell morphology, migration). What are the possible reasons?

A1: Several factors could contribute to the lack of an expected phenotype:

  • Suboptimal Inhibitor Concentration: The concentration of the ROCK inhibitor may be too low to effectively inhibit ROCK activity in your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.[1][2]

  • Incorrect Incubation Time: The duration of inhibitor treatment may be insufficient to observe the desired effect. The optimal incubation time can vary depending on the cell type and the specific cellular process being investigated.[1]

  • Inhibitor Instability: ROCK inhibitors, like many small molecules, can degrade over time, especially if not stored correctly. Ensure that the inhibitor has been stored according to the manufacturer's recommendations, typically at -20°C and protected from light.[3] After reconstitution, aliquoting and storing at -20°C can maintain stability for up to a year.[3]

  • Cell Line Specificity: The response to ROCK inhibitors can be highly cell-type dependent.[4] Some cell lines may have lower endogenous ROCK activity or compensatory signaling pathways that mask the effects of ROCK inhibition.

  • Off-Target Effects: While many ROCK inhibitors are relatively specific, they can exhibit off-target effects, especially at higher concentrations.[5][6] These off-target effects could counteract the expected phenotype or induce other cellular responses. For example, some ROCK inhibitors have been shown to affect other kinases.[5][6]

Q2: I am observing unexpected or contradictory results with my ROCK inhibitor, such as increased cell survival or proliferation. Is this normal?

A2: Yes, this is a documented phenomenon. While ROCK activation is often associated with processes that promote cell migration and invasion, its role in cell survival is complex and context-dependent.[7][8]

  • Pro-Survival Effects: In some cell types, particularly stem cells, ROCK inhibition can surprisingly promote cell survival and prevent dissociation-induced apoptosis (anoikis).[1][9][10][11] This is a key reason for the widespread use of ROCK inhibitors in stem cell culture, especially during passaging and cryopreservation.[12]

  • Enhanced Chemoresistance: Studies have shown that ROCK inhibition can lead to increased resistance to certain chemotherapeutic agents, like cisplatin, in neuroblastoma cells.[7]

  • Context-Dependent Responses: The effect of ROCK inhibition can be influenced by the cellular microenvironment and the specific genetic background of the cells.[8]

Q3: How do I choose the right ROCK inhibitor for my experiment?

A3: The choice of ROCK inhibitor depends on several factors:

  • Specificity: If targeting ROCK specifically is critical, consider inhibitors with a better selectivity profile. While Y-27632 and Fasudil are widely used, they have known off-target effects on other kinases.[5][6] Newer generations of ROCK inhibitors may offer improved specificity.

  • Isoform Selectivity: Most commercially available ROCK inhibitors, including Y-27632 and Fasudil, inhibit both ROCK1 and ROCK2.[2] If your research requires distinguishing the roles of these two isoforms, you may need to seek out isoform-selective inhibitors, though these are less common.[9]

  • Cost and Availability: Y-27632 is a commonly used and well-characterized ROCK inhibitor, but Fasudil has been shown to be a more cost-effective alternative with similar efficacy in human pluripotent stem cell research.[13][14][15][16]

  • Intended Application: For in vivo studies, factors like bioavailability, half-life, and potential for systemic side effects (e.g., hypotension) are critical considerations.[5]

Q4: I am concerned about the off-target effects of my ROCK inhibitor. How can I mitigate this?

A4: Mitigating off-target effects is crucial for data interpretation:

  • Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the lowest concentration of the inhibitor that produces the desired on-target effect.

  • Use Multiple Inhibitors: Using two or more structurally different ROCK inhibitors that produce the same phenotype can provide stronger evidence that the observed effect is due to ROCK inhibition.

  • Genetic Approaches: Whenever possible, complement pharmacological inhibition with genetic approaches such as siRNA or shRNA-mediated knockdown of ROCK1 and ROCK2 to validate the on-target effect.

  • Control Experiments: Include appropriate controls, such as a vehicle-treated group and potentially a negative control compound that is structurally similar to the inhibitor but inactive against ROCK.

Troubleshooting Guides

Problem 1: High Variability in Cell-Based Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across wells.
Edge Effects in Microplates Avoid using the outermost wells of a multi-well plate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[17]
Inconsistent Incubation Times Adhere to a strict and consistent schedule for compound treatment and the addition of assay reagents.[17]
Inhibitor Precipitation Visually inspect the culture medium for any signs of compound precipitation under a microscope. If precipitation is observed, consider lowering the concentration or using a different solvent.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
Potential Cause Troubleshooting Step
Cellular ATP Concentration Biochemical assays are often performed at ATP concentrations near the Km of the kinase, while intracellular ATP levels are significantly higher.[17] This can lead to a rightward shift in the IC50 value in cellular assays. Consider this when comparing potencies.
Cell Permeability The inhibitor may have poor cell permeability, resulting in a lower intracellular concentration than in the culture medium.
Efflux Pumps The cell line may express drug efflux pumps that actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.
Plasma Protein Binding (In Vivo) For in vivo studies, binding to plasma proteins can reduce the free concentration of the inhibitor available to act on the target.

Quantitative Data Summary

Table 1: Commonly Used Concentrations of ROCK Inhibitors in Cell Culture

InhibitorCell TypeConcentrationObserved EffectReference
Y-27632 Human Embryonic Stem Cells (hESCs)10 µMIncreased colony number and size, improved survival after cryopreservation.[1][1]
Y-27632 Human Induced Pluripotent Stem Cells (iPSCs)5-10 µMPrevents cell death upon dissociation and passaging.[18][18]
Y-27632 Neuroblastoma Cells10 µMIncreased survival following cisplatin treatment.[7][7]
Fasudil Human Pluripotent Stem Cells (hPSCs)10 µMIncreased cell growth after thawing and passaging, comparable to Y-27632.[13][16][13][16]
Ripasudil BRCA2-deficient cellsVariesInduces mitotic defects and synthetic lethality.[19][20][19][20]

Table 2: IC50 and Ki Values for Common ROCK Inhibitors

InhibitorTargetIC50 / KiNotesReference
Y-27632 ROCK1Ki = 140 nMSelectively inhibits ROCK1.[21][21]
Fasudil ROCKIC50 significantly lower than for other kinases like PKA and PKC.One of the first ROCK inhibitors to be clinically approved (in Japan).[6][6]
SLx-2119 ROCK1Ki = 25 nMMore potent for ROCK2.[9]
SLx-2119 ROCK2Ki = 5 nMDemonstrates some isoform selectivity.[9]
RKI-1447 ROCK1 & ROCK2Potent inhibitorShows anti-invasive and anti-tumor activities.[21][21]

Experimental Protocols

Protocol 1: Western Blot Analysis of ROCK Activity (Phospho-Myosin Light Chain 2)

This protocol is a standard method to assess ROCK activity by measuring the phosphorylation of one of its key downstream targets, Myosin Light Chain 2 (MLC2).

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with the ROCK inhibitor at the desired concentrations for the appropriate duration. Include a vehicle-only control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of ROCK inhibitors on cell migration.

  • Cell Seeding:

    • Seed cells in a 24-well plate to create a confluent monolayer.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.

    • Wash the wells gently with PBS to remove any detached cells.

  • Inhibitor Treatment:

    • Replace the PBS with fresh culture medium containing the ROCK inhibitor at the desired concentrations. Include a vehicle-only control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 using a microscope with a camera. Mark the location of the images to ensure the same field is captured at later time points.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition.

    • Compare the migration rate between the inhibitor-treated groups and the control group.

Visualizations

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inactivates MLC Myosin Light Chain ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes pCofilin p-Cofilin (Inactive) pMLC p-Myosin Light Chain MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers Actin_Polymerization->Stress_Fibers ROCK_Inhibitor ROCK Inhibitor (e.g., Y-27632, Fasudil) ROCK_Inhibitor->ROCK

Caption: The ROCK signaling pathway and the point of intervention by ROCK inhibitors.

Experimental_Workflow_Troubleshooting Start Experiment Start Unexpected_Result Unexpected or No Result Start->Unexpected_Result Check_Concentration Verify Inhibitor Concentration (Dose-Response) Unexpected_Result->Check_Concentration Check_Time Optimize Incubation Time Unexpected_Result->Check_Time Check_Stability Confirm Inhibitor Stability & Storage Unexpected_Result->Check_Stability Check_Cell_Line Consider Cell Line Specificity Unexpected_Result->Check_Cell_Line Validate Validate with Second Inhibitor or Genetic Knockdown Check_Concentration->Validate Check_Time->Validate Check_Stability->Validate Off_Target Investigate Off-Target Effects Check_Cell_Line->Off_Target Off_Target->Validate Expected_Result Expected Result Validate->Expected_Result

Caption: A logical workflow for troubleshooting unexpected results in experiments with ROCK inhibitors.

References

Technical Support Center: Mitigating BAY-549 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential toxicity associated with the use of BAY-549, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and survival.[2]

Q2: Why might I be observing toxicity in my cell lines when using this compound?

A2: Toxicity from this compound in cell culture can stem from several factors:

  • On-target toxicity: Since the ROCK signaling pathway is involved in cell survival and proliferation, its inhibition can lead to cell cycle arrest or apoptosis in certain cell types that are highly dependent on this pathway for survival.[3][4]

  • Off-target effects: At higher concentrations, like many kinase inhibitors, this compound may inhibit other kinases, leading to unintended and potentially toxic effects.[5] Known off-targets for this compound include the receptor tyrosine kinases TRK and FLT3, although at significantly higher concentrations than for ROCK1/2.[5][6]

  • Solvent toxicity: The most common solvent for this compound, Dimethyl Sulfoxide (DMSO), can be toxic to cells, particularly at higher concentrations (typically above 0.5%).

  • Compound precipitation: Poor solubility of this compound in aqueous culture media can lead to the formation of precipitates, which can cause mechanical stress to cells.

Q3: What are the typical signs of this compound toxicity in cell culture?

A3: Signs of toxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment from the culture surface.

  • Induction of apoptosis or necrosis, which can be confirmed by assays such as Annexin V staining or TUNEL.

  • Cell cycle arrest.[4]

Q4: How can I differentiate between on-target and off-target toxicity?

A4: Differentiating between on-target and off-target effects is crucial. Here are a few strategies:

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 of this compound for ROCK inhibition. Off-target effects often manifest at higher concentrations.

  • Use of a structurally different ROCK inhibitor: If a different ROCK inhibitor with a distinct chemical structure recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If the toxicity is on-target, it might be possible to rescue the cells by activating downstream signaling components of the ROCK pathway.

Troubleshooting Guides

Issue 1: High levels of cell death at expected effective concentrations

Potential Cause: On-target toxicity due to cellular dependence on the ROCK pathway, or off-target effects at higher concentrations.

Troubleshooting Steps:

  • Confirm the optimal concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired biological effect.

  • Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions.

  • Adjust serum concentration: The concentration of serum in your culture medium can influence drug toxicity. Consider optimizing the serum percentage for your specific cell line and experiment.

  • Co-treatment with an antioxidant: Oxidative stress can be a component of drug-induced toxicity. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects.

Issue 2: Compound precipitation in the culture medium

Potential Cause: Poor solubility of this compound in the aqueous culture medium.

Troubleshooting Steps:

  • Prepare fresh stock solutions: Ensure your this compound stock solution in DMSO is fresh and has not undergone multiple freeze-thaw cycles.

  • Pre-warm the medium: When making your final dilutions, add the this compound stock to pre-warmed (37°C) culture medium and mix thoroughly.

  • Sonication: Briefly sonicating the final solution can help to dissolve any small precipitates.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Potency Assay
ROCK1 (human) 0.6Biochemical ROCK assay[5][7]
ROCK2 (human) 1.1Biochemical ROCK assay[5][7]
TRK252Kinase panel[5][7]
FLT3303Kinase panel[5][7]
MLCK 7,400Kinase panel[5]
ZIP-kinase 4,100Kinase panel[5]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Solvent (DMSO) Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range would be from 1% down to 0.01%. Include a no-DMSO control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for a period equivalent to your planned this compound treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. Use this concentration as the maximum for your this compound experiments.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
  • Cell Seeding: Plate your cells in a multi-well plate and allow them to adhere overnight.

  • Preparation of Treatment Media:

    • Prepare your desired concentrations of this compound in complete culture medium.

    • Prepare a separate set of this compound treatment media that also contains NAC. A starting concentration for NAC is typically between 1-5 mM.[8] Include controls for vehicle (DMSO), this compound alone, and NAC alone.

  • Treatment: Remove the old medium from the cells and add the prepared treatment media.

  • Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC. An increase in viability in the co-treated group suggests that oxidative stress contributes to the toxicity.[9]

Mandatory Visualizations

G cluster_upstream Upstream Activation cluster_rock_inhibition ROCK Inhibition by this compound cluster_downstream Downstream Effects RhoA-GTP RhoA-GTP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 LIMK LIMK ROCK1/2->LIMK MLC Phosphatase MLC Phosphatase ROCK1/2->MLC Phosphatase Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK1/2->Myosin Light Chain (MLC) This compound This compound This compound->ROCK1/2 Inhibition Cofilin Cofilin LIMK->Cofilin Actin Cytoskeleton Actin Cytoskeleton Cofilin->Actin Cytoskeleton MLC Phosphatase->Myosin Light Chain (MLC) Myosin Light Chain (MLC)->Actin Cytoskeleton Cell Proliferation & Survival Cell Proliferation & Survival Actin Cytoskeleton->Cell Proliferation & Survival

Caption: this compound inhibits ROCK1/2, affecting downstream signaling to the actin cytoskeleton.

G start Start: Observe unexpected cell toxicity with this compound step1 Step 1: Verify Compound and Solvent - Prepare fresh this compound stock - Test for solvent (DMSO) toxicity start->step1 step2 Step 2: Optimize this compound Concentration - Perform dose-response curve - Determine lowest effective concentration step1->step2 step3 Step 3: Mitigate On-Target Toxicity - Adjust serum concentration - Co-treat with N-acetylcysteine (NAC) step2->step3 step4 Step 4: Investigate Off-Target Effects - Compare with a structurally different ROCK inhibitor - Consider a rescue experiment step3->step4 end End: Optimized experimental conditions step4->end

Caption: Experimental workflow for troubleshooting and mitigating this compound toxicity.

G leaf leaf q1 Is toxicity observed at a concentration close to the ROCK IC50? q2 Does a different ROCK inhibitor cause similar toxicity? q1->q2 Yes q3 Is the final DMSO concentration >0.1%? q1->q3 No a1 Likely on-target toxicity. Proceed to mitigation strategies. q2->a1 Yes a2 Potential off-target effect. Consider using a lower concentration or a different inhibitor. q2->a2 No q4 Does co-treatment with N-acetylcysteine (NAC) improve viability? q3->q4 No a3 Possible solvent toxicity. Perform a DMSO toxicity curve and lower the final concentration. q3->a3 Yes a4 Toxicity may be due to oxidative stress. Optimize NAC co-treatment. q4->a4 Yes a5 Toxicity is likely not due to oxidative stress. Explore other mitigation strategies. q4->a5 No

Caption: Troubleshooting decision tree for identifying the source of this compound toxicity.

References

BAY-549 Inhibitory Effect Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory effect of BAY-549 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as Azaindole 1, is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). It acts in an ATP-competitive manner, targeting both ROCK1 and ROCK2 isoforms with high affinity.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar range for its primary targets. See the data summary table below for specific values against different ROCK isoforms.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. For long-term storage, keep the stock solution at -20°C. For daily use, aliquots can be stored at 4°C for up to two years. When diluting for aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor. This means it binds to the kinase's active site where ATP would normally bind, thereby preventing the phosphorylation of downstream substrates. This mechanism is important to consider when designing biochemical assays, as the apparent potency (IC50) can be influenced by the concentration of ATP used in the reaction.

Q5: What are the known downstream effects of ROCK inhibition by this compound?

ROCK kinases play a crucial role in regulating the actin cytoskeleton. Inhibition by this compound leads to decreased phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), resulting in effects such as vasorelaxation and changes in cell morphology and motility. A common method to confirm cellular activity is to measure the reduction in phosphorylated MLC (p-MLC).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Potency of this compound Against ROCK Isoforms

TargetSpeciesIC50 ValueAssay Type
ROCK1Human0.6 nMCell-free assay
ROCK2Human1.1 nMCell-free assay
ROCK2Murine2.4 nMCell-free assay
ROCK2Rat0.8 nMCell-free assay

Data sourced from references.

Table 2: Cellular and Off-Target Activity of this compound

Assay DescriptionSystemIC50 Value
Phenylephrine-induced contractionRabbit Saphenous Artery65 nM
Off-Target: TRK-A KinaseBiochemical Assay252 nM
Off-Target: FLT3 KinaseBiochemical Assay303 nM
Off-Target: MLCKBiochemical Assay7.4 µM
Off-Target: ZIP-kinaseBiochemical Assay4.1 µM

Data sourced from references.

Signaling Pathway and Workflow Diagrams

The diagrams below illustrate the ROCK signaling pathway, a typical experimental workflow for inhibitor validation, and a troubleshooting decision tree.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ROCK Kinase Core cluster_downstream Downstream Effectors cluster_effects Cellular Effects RhoA Active RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Activates BAY549 This compound BAY549->ROCK Inhibits MLCP->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Contractility Stress Fiber Formation & Cell Contractility MLC->Contractility Actin Actin Cytoskeleton Reorganization Cofilin->Actin

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis Validation prep Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep biochem Biochemical Assay (e.g., In Vitro Kinase Assay) prep->biochem cell_based Cell-Based Assay (e.g., Western Blot for p-MLC) prep->cell_based dose_response Generate Dose-Response Curve biochem->dose_response cell_based->dose_response ic50 Calculate IC50 Value dose_response->ic50 validate Validate On-Target Effect (Confirm downstream inhibition) ic50->validate end Conclusion validate->end

Caption: General experimental workflow for validating this compound inhibition.

Experimental Protocols

Protocol 1: In Vitro Biochemical ROCK Kinase Assay

This protocol is designed to determine the IC50 value of this compound against purified ROCK enzyme.

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a buffer suitable for ROCK kinase activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km value for the specific kinase, if known.

    • Substrate: Use a suitable peptide substrate for ROCK, such as a derivative of Myosin Phosphatase Target Subunit 1 (MYPT1).

    • This compound Dilutions: Perform serial dilutions of the this compound DMSO stock in kinase reaction buffer to create 4X working solutions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X this compound solution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of a 2X Kinase/Substrate mixture (containing purified ROCK enzyme and peptide substrate) to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of 4X ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal using a suitable method, such as luminescence-based ATP detection (e.g., ADP-Glo™) which measures ADP production.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Western Blot for Phospho-MLC in Cultured Cells

This protocol validates this compound activity in a cellular context by measuring the phosphorylation of a key downstream ROCK substrate.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, HeLa, or a relevant cell line with active RhoA/ROCK signaling) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ROCK activity, if necessary.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

    • (Optional) Stimulate the pathway with an agonist like lysophosphatidic acid (LPA) or calpeptin for 15-30 minutes before harvesting.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-MLC2 (Thr18/Ser19) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MLC2 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-MLC signal to the total MLC or loading control signal.

    • Observe the dose-dependent decrease in MLC phosphorylation with increasing concentrations of this compound.

Troubleshooting Guide

Troubleshooting_Guide problem Problem: No or Weak Inhibitory Effect check_compound Check Compound Integrity problem->check_compound check_assay Check Assay Conditions problem->check_assay check_cell Check Cellular Factors (For Cell-Based Assays) problem->check_cell sol Solubility Issues? (Precipitate visible?) check_compound->sol conc Concentration Correct? (Verify dilutions) check_compound->conc atp ATP Concentration Too High? (Shifts IC50 for competitive inhibitors) check_assay->atp reagents Reagent Quality? (Enzyme/substrate activity, antibody specificity) check_assay->reagents perm Cell Permeability? (Compound may not enter cell) check_cell->perm efflux Efflux Pumps? (Compound actively removed from cell) check_cell->efflux pathway Pathway Active? (Is ROCK signaling induced?) check_cell->pathway

Caption: A decision tree for troubleshooting common issues with this compound experiments.

Q5: I am not observing the expected inhibitory effect. What should I check?

  • Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and has not degraded. Visually inspect for any precipitation when diluting into aqueous buffers. Sonication can aid dissolution.

  • Assay Conditions (Biochemical):

    • ATP Concentration: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in your assay will lead to a rightward shift in the IC50 curve (i.e., the compound will appear less potent). Use an ATP concentration at or near the Km of the kinase.

    • Enzyme Activity: Verify that the ROCK enzyme is active using a known positive control inhibitor.

  • Cellular Factors (Cell-based):

    • Cell Permeability: While this compound is orally active, poor permeability in your specific cell line could be an issue.

    • Active Pathway: Confirm that the RhoA-ROCK signaling pathway is active in your chosen cell line under your experimental conditions. In some cell lines, stimulation with an agonist may be required to see a significant effect of the inhibitor.

    • Incubation Time: The incubation time may be too short. Perform a time-course experiment to determine the optimal treatment duration.

Q6: My results show high variability between replicates. How can I improve this?

  • Pipetting Accuracy: Ensure your pipettes are calibrated. For viscous solutions or small volumes, consider using reverse pipetting techniques.

  • Mixing: Thoroughly mix all reagents after addition, especially the inhibitor and enzyme solutions. Avoid introducing bubbles.

  • Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate reagents and cause variability. Avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier.

  • Cell Seeding Density: Inconsistent cell numbers can lead to variable results in cellular assays. Ensure a uniform cell seeding density across all wells and allow cells to adhere and resume growth before treatment.

Q7: The IC50 value I calculated is much higher than what is reported in the literature. Why?

This is a common issue and can be attributed to differences in experimental conditions.

  • Biochemical Assays: As mentioned, the ATP concentration is a critical factor. Different buffer components, substrate concentrations, and enzyme sources can all influence the result.

  • Cellular Assays: The IC50 value in a cellular assay is often higher than in a biochemical assay due to factors like cell permeability, protein binding in the medium, and potential compound efflux. Furthermore, the choice of cell line, treatment duration, and the specific endpoint being measured all significantly impact the calculated IC50. It is crucial to keep your own experimental conditions consistent and use literature values as a guide rather than an absolute expectation.

Validation & Comparative

Comparing the selectivity of BAY-549 to other ROCK inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of BAY-549's Selectivity Profile Against Other ROCK Inhibitors

This guide provides a detailed comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, this compound, with other notable ROCK inhibitors. The focus is on selectivity, a critical attribute for any kinase inhibitor, as off-target effects can lead to undesirable cellular activities and potential toxicity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

The Role of ROCK in Cellular Signaling

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][] The Rho/ROCK signaling pathway is integral to regulating a variety of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[3][4] Activation of ROCK by GTP-bound RhoA initiates a signaling cascade that primarily influences the actin cytoskeleton.[1] Key downstream targets of ROCK include Myosin Light Chain (MLC), Myosin Phosphatase Target subunit 1 (MYPT1), and LIM kinase (LIMK).[1][5] ROCK-mediated phosphorylation of these substrates leads to increased actin-myosin contractility and stabilization of actin filaments.[1][3] Given its central role in these processes, the ROCK signaling pathway has emerged as a significant therapeutic target for a range of diseases, including cardiovascular disorders, glaucoma, and cancer.[4][6]

Comparing Inhibitor Potency and Selectivity

The therapeutic utility of a kinase inhibitor is largely defined by its potency and selectivity. High potency ensures efficacy at low concentrations, while high selectivity minimizes off-target effects. The following table summarizes the in vitro potency (IC50 or Kᵢ values) of this compound and other commonly used ROCK inhibitors against ROCK1, ROCK2, and a selection of other kinases to illustrate their selectivity profiles.

InhibitorROCK1ROCK2Other Kinases (IC50 or Kᵢ)Selectivity Notes
This compound IC50: 0.6 nM[7][8][9]IC50: 1.1 nM[8][9]Trk-A: 252 nM, Flt3: 303 nM[7][9]Highly selective, with over 250-fold selectivity against a broad kinase panel.[7][9]
Y-27632 Kᵢ: 140 nM[6][8]Kᵢ: 300 nM[8]>200-fold selective over PKA, PKC, MLCK, PAK.[8]Generally selective, but has shown activity against some other kinases at higher concentrations.[10]
Fasudil Kᵢ: 0.33 µM[11]IC50: 0.16 µM[11]PKA: 4.58 µM, PKC: 12.30 µM, PKG: 1.65 µM[11]Considered a pan-ROCK inhibitor with notable activity against other kinases.[3][10]
Ripasudil (K-115) IC50: 51 nM[11]IC50: 19 nM[11]Data not specifiedShows some preference for ROCK2 over ROCK1.
GSK269962A IC50: 1.6 nM[8]IC50: 4 nM[8]Data not specifiedA potent inhibitor of both ROCK isoforms.
Belumosudil (KD025) IC50: 24 µM[11]IC50: 105 nM[11]Data not specifiedDemonstrates high selectivity for ROCK2 over ROCK1.[11]
Chroman 1 IC50: 52 pM[11]IC50: 1 pM[11]MRCK: 150 nM[11]Extremely potent inhibitor with a preference for ROCK2.
H-1152 Data not specifiedKᵢ: 1.6 nM, IC50: 12 nM[11]Data not specifiedPotent and selective ROCK2 inhibitor.

As the data indicates, this compound exhibits exceptional potency for both ROCK1 and ROCK2 in the sub-nanomolar range.[7][8][9] Critically, its selectivity profile reveals a wide therapeutic window, with IC50 values for the closest off-target kinases, Trk-A and Flt3, being over 400-fold higher than its IC50 for ROCK1.[7][9] In contrast, older inhibitors like Fasudil and Y-27632, while effective at inhibiting ROCK, demonstrate greater off-target activity, which may contribute to a less desirable side-effect profile.[3][10] Newer compounds show a range of profiles, with some like Belumosudil showing strong isoform selectivity for ROCK2.[11]

Visualizing Cellular Pathways and Experimental Designs

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates MLC_Pase MLC Phosphatase MLC_P p-MLC MLC_Pase->MLC_P Dephosphorylates MLC->MLC_P Contractility Actin-Myosin Contractility MLC_P->Contractility Leads to Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Leads to Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Inhibitor Serial Dilution of Inhibitor Plate Combine Reagents in 384-well Plate Enzyme Kinase Solution (ROCK) Substrate Substrate/ATP Mixture Incubate Incubate at Room Temperature Plate->Incubate Add_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate->Add_Reagent Luminescence Measure Luminescence Add_Reagent->Luminescence Calc Calculate % Inhibition Luminescence->Calc IC50 Determine IC50 Value Calc->IC50

References

A Comparative Analysis of ROCK Inhibitors: BAY-549 versus Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of two prominent Rho-associated coiled-coil kinase (ROCK) inhibitors.

This guide provides a comprehensive comparison of BAY-549 and Y-27632, two widely utilized small molecule inhibitors of Rho-associated coiled-coil kinase (ROCK). Both compounds are pivotal tools in cellular and in vivo research, targeting the ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. This document aims to offer an objective analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to ROCK Inhibition

The Rho/ROCK signaling pathway plays a crucial role in various cellular processes by influencing the phosphorylation of downstream targets, primarily Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). This regulation is central to actin cytoskeleton dynamics, stress fiber formation, and cell contractility. Dysregulation of the ROCK pathway is implicated in numerous pathologies, including hypertension, cancer metastasis, and neurological disorders. Consequently, inhibitors of ROCK have emerged as valuable pharmacological tools and potential therapeutic agents.

This compound and Y-27632 are both ATP-competitive inhibitors of ROCK, binding to the kinase domain and preventing the phosphorylation of its substrates. However, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Y-27632 based on available in vitro and in vivo studies.

Table 1: In Vitro Potency against ROCK Isoforms

CompoundTargetIC50 / KiAssay Conditions
This compound Human ROCK1IC50: 0.6 nM[1]Cell-free assay
Human ROCK2IC50: 1.1 nM[1]Cell-free assay
Y-27632 ROCK1Ki: 140-220 nMCell-free assay
ROCK2Ki: 300 nMCell-free assay

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution as assay conditions may vary between studies.

Table 2: Kinase Selectivity Profile

CompoundOff-Target Kinases with Significant Inhibition (>50% at 1µM)
This compound Data from a direct comparative panel is limited. Reported to have high selectivity.
Y-27632 Known to have off-target effects at higher concentrations, including inhibition of other kinases such as PKC and PKA, though with significantly lower potency than for ROCK.[2]

Table 3: Cellular and In Vivo Effects

CompoundEffectModel SystemConcentration / Dose
This compound VasorelaxationRabbit saphenous arteryIC50: 65 nM[1]
Decrease in blood pressureAnesthetized normotensive rats0.03-0.3 mg/kg (i.v.)[1]
Y-27632 Increased cell proliferation and migrationHuman foreskin fibroblasts1 and 10 µM[3]
Enhanced survival of dissociated hESCsHuman embryonic stem cells10 µM[2]
Inhibition of dissociation-induced apoptosisSalivary gland stem cells10 µM[4]
Increased cloning efficiencyLimbal stem/progenitor cells10 µM
Promotes proliferation and migrationHuman periodontal ligament stem cells10 and 20 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and Y-27632.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Long S6 Kinase Substrate Peptide)

  • Test compounds (this compound or Y-27632) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the ROCK enzyme solution to each well.

  • Incubate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Smooth Muscle Contraction Assay

Objective: To assess the vasorelaxant effect of a ROCK inhibitor on pre-contracted arterial rings.

Materials:

  • Isolated rabbit saphenous artery or other suitable vascular tissue

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37°C

  • Phenylephrine (vasoconstrictor)

  • Test compounds (this compound or Y-27632)

Procedure:

  • Mount rings of the saphenous artery in the organ baths containing Krebs-Henseleit solution.

  • Allow the tissue to equilibrate under a resting tension of approximately 1 g for 60-90 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, add the test compound cumulatively in increasing concentrations.

  • Record the changes in isometric tension after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the IC50 value for vasorelaxation from the concentration-response curve.

Cell Proliferation Assay (WST-1 Assay)

Objective: To evaluate the effect of a ROCK inhibitor on cell proliferation.

Materials:

  • Human foreskin fibroblast cells or other cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (this compound or Y-27632)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

Rho_ROCK_Signaling_Pathway cluster_rho RhoA Cycle Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signals->GPCR_RTK Rho_GEFs Rho-GEFs GPCR_RTK->Rho_GEFs RhoA_GDP RhoA-GDP (Inactive) Rho_GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation (Rho-GAPs) ROCK ROCK (ROCK1 / ROCK2) RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLCP MLCP ROCK->MLCP Phosphorylation (Inactivation) MLC MLC ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization & Stress Fiber Formation p_Cofilin->Actin_Polymerization Inhibition of Actin Depolymerization p_MLCP p-MLCP (Inactive) p_MLC p-MLC p_MLCP->p_MLC Decreased Dephosphorylation Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction Inhibitors This compound / Y-27632 Inhibitors->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway.

Kinase_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Compound_Plating Plate Test Compounds (this compound, Y-27632) & Controls Start->Compound_Plating Enzyme_Addition Add Kinase (ROCK1 or ROCK2) Compound_Plating->Enzyme_Addition Incubation1 Pre-incubation Enzyme_Addition->Incubation1 Reaction_Initiation Add ATP/Substrate Mix Incubation1->Reaction_Initiation Incubation2 Kinase Reaction Reaction_Initiation->Incubation2 Detection Add Detection Reagent (e.g., ADP-Glo) Incubation2->Detection Readout Measure Signal (Luminescence) Detection->Readout Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Readout->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibitor screening assay.

Conclusion

Both this compound and Y-27632 are effective inhibitors of ROCK kinases and valuable tools for studying the Rho/ROCK signaling pathway. The choice between these two compounds will largely depend on the specific requirements of the experiment.

This compound is a highly potent inhibitor of both ROCK1 and ROCK2, with IC50 values in the low nanomolar range.[1] Its high potency may be advantageous in applications where complete inhibition of ROCK is desired at low concentrations, potentially minimizing off-target effects.

Y-27632 , while less potent than this compound, is a well-characterized and widely used ROCK inhibitor. An extensive body of literature documents its effects in various cellular and in vivo models, particularly in the fields of stem cell biology and cell migration.[3][4][5][6] However, researchers should be mindful of its potential for off-target effects, especially at the higher concentrations often used in cell culture experiments.[2]

For studies requiring high potency and potentially greater selectivity, this compound appears to be the superior choice based on available in vitro data. For researchers looking to build upon a large existing body of work or when a well-established cellular effect is desired, Y-27632 remains a relevant and valuable tool. Ultimately, the selection of the appropriate inhibitor should be guided by a thorough consideration of the experimental context, required potency, and potential for off-target effects. Further head-to-head comparative studies across a broad range of kinase panels and cellular models would be beneficial to the research community for making even more informed decisions.

References

Validating Research Findings with BAY-549: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Rho-associated coiled-coil containing protein kinase (ROCK), the selective inhibitor BAY-549 serves as a critical tool. This guide provides a comparative analysis of this compound with alternative compounds, supported by experimental data and detailed methodologies to aid in the validation of research findings.

This compound, also known as Azaindole 1, is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1][2] Its high affinity and selectivity make it a valuable probe for elucidating the physiological and pathological roles of the ROCK signaling pathway. This pathway is a key regulator of cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.

Comparative Performance of ROCK Inhibitors

To effectively validate findings obtained with this compound, it is crucial to compare its performance with other commercially available ROCK inhibitors. The following table summarizes the in vitro potency of this compound and a selection of alternative compounds against ROCK1 and ROCK2.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Notes
This compound 0.6 [1][2]1.1 [1][2]High potency and selectivity. Orally active.[2]
Y-27632~220~140Widely used, but less potent than this compound.
Fasudil330 (Ki)[3]158[3]Non-specific RhoA/ROCK inhibitor.[3]
RKI-144714.5[3]6.2[3]Potent and selective ROCK inhibitor.[3]
GSK269962A1.6[3]4[3]Potent ROCK inhibitor.[3]
Chroman 152 (pM)[3]1 (pM)[3]Highly potent and selective for ROCK2.[3]

Signaling Pathway and Experimental Workflow

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is Myosin Light Chain (MLC), which leads to increased smooth muscle contraction. Another important substrate is the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), which, when phosphorylated by ROCK, leads to the inhibition of MLCP activity and a subsequent increase in MLC phosphorylation.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP_active MLCP (Active) ROCK->MLCP_active MLC MLC ROCK->MLC Phosphorylation MLCP_inactive p-MLCP (Inactive) pMLC p-MLC MLCP_active->pMLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction BAY549 This compound BAY549->ROCK

ROCK Signaling Pathway and Inhibition by this compound.

A typical workflow for validating the effects of a ROCK inhibitor like this compound involves a multi-tiered approach, starting from in vitro biochemical assays and progressing to cellular and in vivo models.

Experimental_Workflow step1 Biochemical Assay (e.g., Kinase Assay) step2 In Vitro Functional Assay (e.g., Vasorelaxation) step1->step2 step3 Cell-Based Assay (e.g., p-MLC Western Blot) step2->step3 step4 In Vivo Model (e.g., Blood Pressure in Rats) step3->step4 validation Validated Research Finding step4->validation

Experimental Workflow for Validating ROCK Inhibitor Effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summarized protocols for key experiments used to characterize ROCK inhibitors.

Biochemical ROCK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on ROCK activity.

  • Principle: A common method is an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylation of a ROCK substrate, such as MYPT1.[4][5] Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay measure ADP production, which is proportional to kinase activity.[1][3]

  • Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Substrate (e.g., recombinant MYPT1, S6K substrate).[3]

    • ATP.

    • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]

    • Test compound (this compound and alternatives) at various concentrations.

    • 96- or 384-well plates.

    • Detection reagents (e.g., anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, TMB substrate for ELISA; ADP-Glo™ reagent for luminescence).[4]

  • Procedure (ELISA-based):

    • Coat microplate wells with the ROCK substrate.

    • Add ROCK enzyme, ATP, and the test compound to the wells.

    • Incubate to allow the kinase reaction to proceed.

    • Wash the wells to remove unbound reagents.

    • Add a primary antibody specific for the phosphorylated substrate.

    • Incubate and wash.

    • Add an HRP-conjugated secondary antibody.

    • Incubate and wash.

    • Add TMB substrate and stop the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of ROCK activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Vasorelaxation Assay

This assay assesses the functional effect of ROCK inhibitors on smooth muscle contraction in isolated blood vessels.

  • Principle: The ability of a compound to relax pre-constricted arterial rings is measured, indicating its potential as a vasodilator.

  • Materials:

    • Isolated arterial tissue (e.g., rabbit saphenous artery, rat aorta).

    • Organ bath system with force transducers.

    • Krebs-Henseleit solution (physiological salt solution).

    • Vasoconstrictor (e.g., phenylephrine, KCl).

    • Test compound (this compound and alternatives).

  • Procedure:

    • Mount arterial rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Induce a stable contraction with a vasoconstrictor like phenylephrine.

    • Once the contraction is stable, add the test compound in a cumulative manner to generate a concentration-response curve.

    • Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value for each compound.

In Vivo Blood Pressure Measurement in Rodents

This experiment evaluates the effect of ROCK inhibitors on systemic blood pressure in a living organism.

  • Principle: Blood pressure is measured in anesthetized or conscious rats or mice following the administration of the test compound.

  • Materials:

    • Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).[6]

    • Anesthetic (if applicable, e.g., urethane/ketamine).[7]

    • Catheters for arterial and venous cannulation (for invasive measurements).

    • Blood pressure transducer and recording system.

    • Tail-cuff plethysmography system (for non-invasive measurements).[6][8]

    • Test compound formulated for intravenous or oral administration.

  • Procedure (Invasive Method):

    • Anesthetize the rat.

    • Cannulate the carotid artery or femoral artery for blood pressure measurement and the jugular vein or femoral vein for drug administration.[7]

    • Allow the animal to stabilize and record baseline blood pressure and heart rate.

    • Administer the test compound (e.g., intravenous bolus or infusion).

    • Continuously record blood pressure and heart rate for a defined period.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline at different doses of the compound.

Myosin Light Chain (MLC) Phosphorylation Assay

This assay measures the phosphorylation of a key downstream effector of ROCK, providing a cellular marker of ROCK activity.

  • Principle: Western blotting is used to detect the levels of phosphorylated MLC (p-MLC) in cells or tissues treated with a ROCK inhibitor.

  • Materials:

    • Cultured cells (e.g., vascular smooth muscle cells) or tissue homogenates.

    • Lysis buffer.

    • Protein assay reagents.

    • SDS-PAGE equipment.

    • Primary antibodies against p-MLC (Ser19) and total MLC.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Treat cells or tissues with the test compound for a specified time.

    • Lyse the cells or tissues and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against p-MLC.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total MLC for normalization.

  • Data Analysis: Quantify the band intensities for p-MLC and total MLC. Express the results as the ratio of p-MLC to total MLC.

By employing a combination of these experimental approaches and comparing the results obtained with this compound to those of other well-characterized ROCK inhibitors, researchers can confidently validate their findings and contribute to a deeper understanding of the role of ROCK signaling in health and disease.

References

BAY-549: A Comparative Analysis of its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 19, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the kinase cross-reactivity profile of BAY-549, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This guide provides a detailed analysis of this compound's activity against its primary targets and a broad spectrum of other kinases, supported by experimental data and detailed methodologies.

This compound is a well-established chemical probe for studying the physiological roles of ROCK1 and ROCK2.[1][2][3] Its high potency and selectivity are crucial for accurate interpretation of experimental results. This guide aims to provide researchers with the necessary data to effectively utilize this compound in their studies and to compare its performance with other kinase inhibitors.

High Potency and Selectivity for ROCK Kinases

This compound demonstrates exceptional potency against its intended targets, ROCK1 and ROCK2, with IC50 values of 0.6 nM and 1.1 nM, respectively, in biochemical assays.[1][2][3] This high affinity makes it a powerful tool for inhibiting the ROCK signaling pathway, which is implicated in various cellular processes, including cell adhesion, motility, and contraction.

Cross-Reactivity Profile Against Other Kinases

To assess its selectivity, this compound has been profiled against a wide array of kinases using various screening platforms, including the Upstate kinase panel, LeadProfilingScreen, and KINOMEscan. The data consistently show a high degree of selectivity for ROCK kinases.

A key finding from these screens is that this compound exhibits over 250-fold selectivity against a large panel of other kinases when tested at a concentration of 10 µM.[4] The most significant off-target activities identified are against Tropomyosin receptor kinase A (Trk-A or NTRK1) and FMS-like tyrosine kinase 3 (Flt3), with IC50 values of 252 nM and 303 nM, respectively.[1] Weaker inhibition was observed for Myosin light chain kinase (MLCK) and ZIP-kinase, with IC50 values in the micromolar range (7.4 µM and 4.1 µM, respectively).[1]

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary targets and key off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2
ROCK1 0.6 11.8
ROCK2 1.1 1.81
Trk-A (NTRK1)252420229
Flt3303505275
MLCK7400123336727
ZIP-kinase410068333727

Experimental Methodologies

The determination of this compound's kinase selectivity involved several standardized experimental protocols. Below are the detailed methodologies for the key assays cited.

Biochemical ROCK Inhibition Assay

The inhibitory activity of this compound against ROCK1 and ROCK2 was determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.

  • Kinase Reaction: Recombinant human ROCK1 or ROCK2 was incubated in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and a specific peptide substrate.

  • Inhibitor Addition: Varying concentrations of this compound were pre-incubated with the kinase before initiating the reaction.

  • Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³²P]ATP. After a defined incubation period at 30°C, the reaction was stopped by the addition of phosphoric acid.

  • Detection: The phosphorylated substrate was captured on a phosphocellulose membrane, and the incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

KINOMEscan Profiling

The KINOMEscan platform (DiscoverX) was utilized for broad kinase profiling. This is a competition-based binding assay that quantifies the ability of a compound to displace a proprietary, active-site directed ligand from the kinase active site.

  • Assay Principle: Kinases are tagged with DNA and incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

  • Competition: this compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Output: Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock Solution plate Multi-well Assay Plate compound->plate kinase_panel Panel of Recombinant Kinases kinase_panel->plate assay_reagents Assay Buffer, ATP, Substrate assay_reagents->plate incubation Incubation plate->incubation detection Signal Detection incubation->detection raw_data Raw Data Acquisition detection->raw_data calculation Calculation of % Inhibition / IC50 raw_data->calculation profile Selectivity Profile Generation calculation->profile

Workflow for determining the kinase cross-reactivity profile.

Signaling Pathway Context

This compound primarily targets the Rho-ROCK signaling pathway, which is a central regulator of the actin cytoskeleton. By inhibiting ROCK1 and ROCK2, this compound prevents the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in stress fiber formation and cell contractility. Understanding the on-target and off-target activities of this compound is critical for dissecting the specific roles of the Rho-ROCK pathway in various cellular and physiological contexts.

Simplified Rho-ROCK Signaling Pathway and Inhibition by this compound

G RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates pMLC Phospho-MLC ROCK->pMLC Phosphorylates pMYPT1 Phospho-MYPT1 (Inactive) ROCK->pMYPT1 Phosphorylates BAY549 This compound BAY549->ROCK Inhibits MLC Myosin Light Chain (MLC) Contraction Stress Fiber Formation & Cell Contractility pMLC->Contraction MYPT1 MYPT1 pMYPT1->MLC Inhibits dephosphorylation of Actin Actin Cytoskeleton Actin->Contraction

References

Reproducibility of Experiments Using BAY-549: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY-549 with other commonly used ROCK inhibitors, focusing on the reproducibility of experimental findings. This document summarizes key performance data, details experimental protocols, and visualizes essential biological and procedural information to aid in experimental design and interpretation.

Executive Summary

This compound, also known as Azaindole 1, is a highly potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) 1 and 2.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This guide aims to provide researchers with the necessary information to design reproducible experiments using this compound and to objectively compare its performance against other widely used ROCK inhibitors, namely Fasudil and Y-27632. Ensuring the reproducibility of experiments is paramount for the advancement of scientific knowledge, and this guide provides detailed methodologies and comparative data to support this goal.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound, Fasudil, and Y-27632 against ROCK1 and ROCK2 kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Notes
This compound 0.6[1]1.1[1]Highly potent and selective for ROCK kinases.
Fasudil 330158Clinically approved ROCK inhibitor.
Y-27632 100-300100-300Widely used as a research tool.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below. These protocols are based on established methodologies and can be adapted for specific research questions.

In Vitro Vasorelaxation Assay

This assay is crucial for assessing the functional effect of ROCK inhibitors on vascular smooth muscle tone.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta or saphenous artery from a male Sprague-Dawley rat (250–300 g) and cut it into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11) maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or U46619.

  • Inhibitor Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or other ROCK inhibitors to the organ bath.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-induced contraction. Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% relaxation.

In Vivo Blood Pressure Measurement in Rats

This in vivo experiment evaluates the systemic effect of ROCK inhibitors on blood pressure.

Protocol:

  • Animal Preparation: Use male spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats. Anesthetize the animals with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.[2] Allow the animals to recover from surgery.

  • Blood Pressure Recording: Connect the arterial catheter to a pressure transducer coupled with a data acquisition system to continuously monitor systolic, diastolic, and mean arterial pressure, as well as heart rate.[2][3]

  • Drug Administration: After a stable baseline recording, administer this compound or other ROCK inhibitors intravenously or orally.

  • Data Analysis: Record the changes in blood pressure and heart rate over time. Analyze the dose-dependent effects of the inhibitors.

Mandatory Visualizations

ROCK Signaling Pathway

The diagram below illustrates the central role of ROCK in mediating vascular smooth muscle contraction, a pathway that is the primary target of this compound.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Agonists Agonists GPCR G-Protein Coupled Receptors Agonists->GPCR e.g., Angiotensin II, Phenylephrine RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP Promotes GTP binding MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction MLC->pMLC BAY_549 This compound BAY_549->ROCK Inhibits

Caption: The ROCK signaling pathway leading to smooth muscle contraction.

Experimental Workflow: In Vitro Vasorelaxation Assay

The following workflow diagram outlines the key steps for conducting a reproducible vasorelaxation experiment.

Vasorelaxation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Artery Cut Cut into Rings Isolate->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction Equilibrate->Contract Treat Add Inhibitor Contract->Treat Record Record Tension Treat->Record Calculate Calculate % Relaxation Record->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the in vitro vasorelaxation assay.

Logical Relationship: Reproducibility in ROCK Inhibitor Studies

This diagram illustrates the key factors that contribute to the reproducibility of experiments involving ROCK inhibitors.

Reproducibility_Factors cluster_protocol Experimental Protocol cluster_inhibitor Inhibitor Characteristics cluster_system Biological System Reproducibility Reproducibility Detailed_Methodology Detailed Methodology Detailed_Methodology->Reproducibility Standardized_Reagents Standardized Reagents Standardized_Reagents->Reproducibility Consistent_Conditions Consistent Conditions Consistent_Conditions->Reproducibility Purity_Stability Purity & Stability Purity_Stability->Reproducibility On_Target_Potency On-Target Potency On_Target_Potency->Reproducibility Off_Target_Profile Off-Target Profile Off_Target_Profile->Reproducibility Cell_Line_Animal_Model Cell Line/Animal Model Cell_Line_Animal_Model->Reproducibility Passage_Number_Health Passage Number/Health Passage_Number_Health->Reproducibility Genetic_Background Genetic Background Genetic_Background->Reproducibility

Caption: Key factors influencing experimental reproducibility.

Discussion on Reproducibility and Off-Target Effects

The reproducibility of experiments with any pharmacological agent is influenced by several factors, including the inhibitor's purity, stability, and off-target effects, as well as the specifics of the experimental protocol and the biological system used.

This compound: As a highly potent and selective ROCK inhibitor, this compound offers the advantage of producing significant on-target effects at low nanomolar concentrations, which can minimize the likelihood of off-target effects. However, at higher concentrations, some off-target activity has been observed. Kinase screening panels have shown that this compound can inhibit Tropomyosin receptor kinase (TRK) and FMS-like tyrosine kinase 3 (FLT3) with IC50 values of 252 nM and 303 nM, respectively.[1] Researchers should be mindful of these potential off-target effects, especially when using this compound at concentrations significantly higher than its ROCK IC50 values. To ensure reproducibility, it is crucial to use this compound from a reputable source and to confirm its purity and stability.

Fasudil and Y-27632: These inhibitors are less potent than this compound and may require higher concentrations to achieve a similar level of ROCK inhibition. This increases the potential for off-target effects. For instance, Fasudil is also known to inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), at higher concentrations.[4] Y-27632 is generally considered more selective for ROCK than Fasudil but is still less potent than this compound. When comparing results across different studies, it is essential to consider the specific inhibitor used and its concentration.

To enhance the reproducibility of experiments using any ROCK inhibitor, it is recommended to:

  • Validate the inhibitor: Confirm the identity and purity of the compound.

  • Use the lowest effective concentration: This minimizes the risk of off-target effects.

  • Include appropriate controls: This includes vehicle controls and potentially a structurally related inactive compound.

  • Thoroughly document all experimental details: This includes the source of the inhibitor, its storage conditions, and the detailed experimental protocol.

By adhering to these principles and utilizing the information provided in this guide, researchers can improve the reproducibility of their experiments and contribute to a more robust understanding of the roles of ROCK signaling in health and disease.

References

BAY-549: A Comparative Guide to a Highly Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research and drug discovery, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of disorders, including cardiovascular diseases, glaucoma, and cancer. The development of specific inhibitors for these kinases is paramount to selectively modulate their activity and minimize off-target effects. This guide provides a comprehensive comparison of BAY-549, a potent ROCK inhibitor, with other commonly used alternatives, supported by experimental data and detailed methodologies.

Potency and Selectivity: A Quantitative Comparison

This compound distinguishes itself through its high potency and selectivity for both ROCK isoforms. The inhibitor demonstrates exceptional activity in the nanomolar range, significantly surpassing many of its counterparts. The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other well-known ROCK inhibitors against ROCK1 and ROCK2, as well as a selection of off-target kinases.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Off-Target Kinase IC50/Ki (nM)
This compound 0.6 [1][2]1.1 [1][2]TRK (252), FLT3 (303), MLCK (7,400), ZIP-kinase (4,100)[2]
Y-27632140 (Ki)[3]300 (Ki)[3]>200-fold selectivity over PKC, PKA, MLCK, PAK[3]
Fasudil330 (Ki)[4]158[4]PKA (4,580), PKC (12,300), PKG (1,650)[4][5]
Ripasudil51[1]19[1][6]CaMKIIα (370), PKAα (2,100), PKC (27,000)[6]
Netarsudil1 (Ki)[7]1 (Ki)[7]
KD02524,000[8][9]105[8][9]Highly selective for ROCK2[8][9]

Experimental Protocols: Methodologies for Kinase Specificity Validation

The determination of inhibitor specificity is a cornerstone of drug development. Several robust biochemical assays are employed to quantify the interaction between an inhibitor and a panel of kinases. Below are detailed protocols for commonly used methods in the validation of ROCK inhibitor specificity.

Kinase-Glo® Luminescent Kinase Assay

This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.

Protocol:

  • Reaction Setup: In a multiwell plate, combine the ROCK enzyme, the inhibitor (at varying concentrations), and the specific substrate in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a known concentration of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption by the kinase.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to the reaction. This reagent contains luciferase and luciferin.

  • Luminescence Measurement: The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal, which is measured using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a proximity-based assay that measures the phosphorylation of a substrate by a kinase.

Protocol:

  • Reaction Components: The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody.

  • Kinase Reaction: In a suitable buffer, the kinase, ULight™-labeled substrate, ATP, and the test inhibitor are incubated together.

  • Phosphorylation: The kinase phosphorylates the ULight™-labeled substrate.

  • Detection: An EDTA solution is added to stop the kinase reaction. Subsequently, the Eu-labeled anti-phospho-substrate antibody is added.

  • FRET Signal Generation: If the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Europium donor and the ULight™ acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight™ acceptor, which then emits a specific light signal.

  • Signal Measurement: The TR-FRET signal is measured using a plate reader. The intensity of the signal is directly proportional to the extent of substrate phosphorylation and thus, the kinase activity.

ELISA-Based Kinase Assay

This method quantifies kinase activity by detecting the phosphorylated substrate using a specific antibody in a plate-based format.

Protocol:

  • Substrate Coating: A multiwell plate is coated with a specific substrate for the ROCK enzyme.

  • Kinase Reaction: The ROCK enzyme, along with the test inhibitor at various concentrations and ATP, is added to the substrate-coated wells.

  • Incubation: The plate is incubated to allow the kinase to phosphorylate the immobilized substrate.

  • Washing: The wells are washed to remove the enzyme, inhibitor, and ATP.

  • Primary Antibody Incubation: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added to the wells and incubated.

  • Washing: Unbound primary antibody is washed away.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.

  • Washing: Unbound secondary antibody is removed.

  • Substrate Addition: A chromogenic substrate for the enzyme on the secondary antibody is added.

  • Signal Detection: The development of a colored product is measured using a spectrophotometer. The signal intensity is proportional to the kinase activity.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's function and the methods used for its validation, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects RhoA-GTP RhoA-GTP GAPs GAPs RhoA-GTP->GAPs Hydrolysis ROCK ROCK RhoA-GTP->ROCK Activation RhoA-GDP RhoA-GDP RhoA-GDP->RhoA-GTP GDP GEFs GEFs GEFs->RhoA-GDP GTP GAPs->RhoA-GDP Extracellular Signals Extracellular Signals Extracellular Signals->GEFs LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inhibition Gene Expression Gene Expression ROCK->Gene Expression Regulation Cofilin Cofilin LIMK->Cofilin Inhibition Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Inhibition MLC MLC MLCP->MLC Dephosphorylation Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction Activation This compound This compound This compound->ROCK Inhibition

Caption: The ROCK signaling pathway, a key regulator of cellular contractility and motility.

Kinase_Inhibitor_Profiling_Workflow cluster_assay Biochemical Assay cluster_data Data Acquisition & Analysis Kinase Panel Kinase Panel Assay Plate Assay Plate Kinase Panel->Assay Plate Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Assay Plate ATP & Substrate ATP & Substrate ATP & Substrate->Assay Plate Signal Detection Signal Detection Assay Plate->Signal Detection Incubation & Reading Raw Data Raw Data Signal Detection->Raw Data IC50 Calculation IC50 Calculation Raw Data->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

References

A Researcher's Guide to Negative Control Experiments for BAY-549 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of negative control strategies for studies involving BAY-549, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

This compound is a valuable tool for dissecting the roles of ROCK signaling in various physiological and pathological processes. However, to ensure that the observed effects are truly due to the inhibition of ROCK and not off-target activities, rigorous negative control experiments are essential. This guide outlines several effective negative control approaches, provides experimental data for comparison, and details the methodologies for key experiments.

Comparison of Negative Control Strategies

The selection of an appropriate negative control depends on the specific experimental question and system. Below is a comparison of common strategies used in conjunction with this compound.

Negative Control StrategyPrincipleAdvantagesDisadvantages
Structurally Related Inactive Compound (BAY-4900) A molecule with high structural similarity to this compound but significantly lower or no activity against the target (ROCK).Controls for effects related to the chemical scaffold of the active compound.May not be completely inert and could have its own off-target effects. Availability may be limited.
Vehicle Control The solvent used to dissolve this compound (e.g., DMSO).Simple to implement and controls for any effects of the solvent on the experimental system.Does not control for off-target effects of the chemical probe itself.
Genetic Knockdown (siRNA/shRNA) Reducing the expression of the target proteins (ROCK1 and ROCK2) using RNA interference.Provides high target specificity and directly implicates the target protein in the observed phenotype.Can have off-target effects and incomplete knockdown. May induce compensatory mechanisms.
Alternative ROCK Inhibitors Using other well-characterized ROCK inhibitors with different chemical scaffolds and selectivity profiles (e.g., Y-27632, Fasudil).Helps to confirm that the observed phenotype is due to ROCK inhibition and not a specific off-target effect of this compound.These inhibitors have their own distinct off-target profiles that need to be considered.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and its negative control counterparts.

Table 1: In Vitro Potency of ROCK Inhibitors
CompoundTargetIC50 (nM)Reference
This compound ROCK10.6[1][2][3]
ROCK21.1[1][2][3]
BAY-4900 (Negative Control) ROCK217.7[4]
Y-27632 ROCK1140
ROCK2220[5]
Fasudil ROCK2158[5]
Table 2: Selectivity Profile of this compound
KinaseIC50 (nM)Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2
ROCK1 0.611.8
ROCK2 1.11.81
TRK 252420229
FLT3 303505275
MLCK 7,40012,3336,727
ZIP-kinase 4,1006,8333,727

Data compiled from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the implementation of appropriate negative controls.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To assess the inhibition of ROCK kinase activity by measuring the phosphorylation of its downstream substrate, Myosin Light Chain 2 (MLC2).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM), BAY-4900 (e.g., 10 µM), vehicle (e.g., 0.1% DMSO), or other ROCK inhibitors for the desired time (e.g., 1-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-MLC2 (Thr18/Ser19) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total MLC2 or a loading control (e.g., GAPDH, β-actin) for normalization.

siRNA-Mediated Knockdown of ROCK1 and ROCK2

Objective: To specifically deplete ROCK1 and ROCK2 protein levels to validate that the effects of this compound are on-target.

Protocol:

  • siRNA Transfection: Transfect cells with siRNAs targeting ROCK1, ROCK2, a combination of both, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blotting or qRT-PCR for ROCK1 and ROCK2.

  • Functional Assay: In parallel, treat the remaining cells with this compound or vehicle and perform the desired functional assay (e.g., migration, proliferation, or morphological analysis). The phenotype in the ROCK1/2 knockdown cells should mimic the effect of this compound treatment.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of ROCK inhibition on cell migration.

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and grow to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound, BAY-4900, vehicle, or other inhibitors.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizing Signaling and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and the logical framework for using negative controls.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylated by other kinases Contraction Stress Fibers & Cell Contraction pMLC->Contraction Promotes Actin Actin Cytoskeleton Actin->Contraction BAY549 This compound BAY549->ROCK Inhibits

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Negative_Control_Logic cluster_experiment Experimental Observation cluster_controls Negative Controls BAY549_Effect This compound causes Phenotype X Conclusion Conclusion: Phenotype X is due to ROCK inhibition BAY549_Effect->Conclusion If validated by BAY4900 BAY-4900 (Inactive Control) BAY4900->Conclusion No Phenotype X Vehicle Vehicle (e.g., DMSO) Vehicle->Conclusion No Phenotype X siRNA siRNA knockdown of ROCK1/2 siRNA->Conclusion Phenocopies Phenotype X

Caption: Logical workflow for validating experimental results using negative controls.

By employing these negative control strategies and detailed protocols, researchers can confidently attribute the observed biological effects of this compound to its specific inhibition of ROCK kinases, thereby ensuring the robustness and reliability of their findings.

References

Orthogonal Methods to Confirm BAY-549's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of biochemical, cellular, ex vivo, and in vivo approaches to validate the mechanism of action of the potent ROCK inhibitor, BAY-549.

In the realm of drug discovery, rigorous validation of a compound's mechanism of action is paramount. For this compound, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), confirming its on-target effects through a variety of independent experimental approaches provides a robust foundation for its therapeutic potential. This guide presents a comparative overview of orthogonal methods to validate the effects of this compound, complete with experimental data and detailed protocols for researchers in drug development.

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2 with high potency.[1][2][3] Its primary pharmacological effect, stemming from the inhibition of the Rho/ROCK signaling pathway, is smooth muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] This guide will explore a multi-tiered approach to confirm these effects, from direct enzyme inhibition to physiological responses in vivo.

Section 1: Biochemical Confirmation of Direct Target Engagement

The initial step in validating this compound's mechanism of action is to confirm its direct interaction with and inhibition of its intended targets, ROCK1 and ROCK2.

Kinase Inhibition Assays

Biochemical assays are fundamental in determining the potency and selectivity of an inhibitor. For this compound, in vitro kinase assays are employed to measure its half-maximal inhibitory concentration (IC50) against ROCK1 and ROCK2.

Comparative Data: IC50 Values of ROCK Inhibitors

CompoundTargetIC50 (nM)Method
This compound ROCK1 (human) 0.6 [1][2][3]In vitro kinase assay
ROCK2 (human) 1.1 [1][2][3]In vitro kinase assay
Y-27632ROCK1140-220In vitro kinase assay
FasudilROCK1 (Ki)330In vitro kinase assay
ROCK2158In vitro kinase assay

Experimental Protocol: In Vitro Kinase Assay

A typical in vitro kinase assay for ROCK involves the following steps:

  • Reagents : Recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from a known ROCK substrate like MYPT1), ATP, and the test compound (this compound).

  • Procedure :

    • The ROCK enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radioactive methods like ELISA with a phospho-specific antibody.

  • Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Section 2: Cellular Assays to Confirm Downstream Signaling Inhibition

Moving from a cell-free system to a cellular context is a critical step in validation. These assays confirm that this compound can penetrate the cell membrane and inhibit ROCK signaling, leading to measurable changes in downstream effector proteins.

Inhibition of Myosin Light Chain (MLC) and MYPT1 Phosphorylation

ROCK activation leads to the phosphorylation of Myosin Phosphatase Target subunit 1 (MYPT1), which in turn inhibits Myosin Light Chain Phosphatase (MLCP). This results in an increase in the phosphorylation of the Myosin Light Chain (MLC), a key event in smooth muscle contraction. This compound, by inhibiting ROCK, is expected to decrease the phosphorylation of both MYPT1 and MLC.

Comparative Data: Cellular Inhibition of ROCK Signaling

CompoundAssayCell TypeEndpoint MeasuredEffective Concentration
This compound Western BlotSmooth Muscle Cellsp-MYPT1 / p-MLC levelsExpected in low nM range
Y-27632Western Blot293 cellsp-MYPT1 (Thr696)10 µM (for 2 min)[4][5]
FasudilWestern BlotAortas from SHRsp-MLC10 mg/kg (in vivo)[6]

Experimental Protocol: Western Blot for Phosphorylated MYPT1/MLC

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., vascular smooth muscle cells) to sub-confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration. A positive control (e.g., a ROCK activator like LPA) and a vehicle control should be included.

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[7]

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr696) or phosphorylated MLC (p-MLC Ser19).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against total MYPT1 or total MLC.

Endothelial Tube Formation Assay

The Rho/ROCK pathway is also involved in angiogenesis. This assay provides a functional cellular readout of the effects of ROCK inhibition on the ability of endothelial cells to form capillary-like structures.

Experimental Protocol: Endothelial Tube Formation Assay

  • Preparation :

    • Thaw a basement membrane extract (e.g., Matrigel) on ice and use it to coat the wells of a 96-well plate.

    • Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment :

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in their growth medium.

    • Add varying concentrations of this compound to the cell suspension.

    • Seed the cells onto the solidified basement membrane matrix.

  • Incubation and Imaging :

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • Monitor the formation of tube-like structures using a phase-contrast microscope.

  • Quantification :

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Section 3: Ex Vivo Confirmation in Intact Tissues

Ex vivo assays using isolated tissues provide a bridge between cellular assays and in vivo studies, allowing for the examination of drug effects in a more physiologically relevant context.

In Vitro Vasorelaxation Assay

This is a key functional assay to confirm the primary pharmacological effect of this compound. The ability of the compound to relax pre-contracted arterial rings is a direct measure of its vasodilatory potential.

Comparative Data: Vasorelaxation Potency of ROCK Inhibitors

CompoundTissuePre-contraction AgentIC50 / EC50
This compound Rabbit Saphenous Artery Phenylephrine 65 nM [2]
Y-27632Rabbit Corpus CavernosumPhenylephrine0.99 µM[8]
Y-27632Rat AortaHigh K⁺0.8 - 4.9 µM[9]
FasudilRat AortaPhenylephrine-

Experimental Protocol: In Vitro Vasorelaxation Assay

  • Tissue Preparation :

    • Isolate an artery (e.g., rat thoracic aorta or rabbit saphenous artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.

  • Mounting and Equilibration :

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension for at least 60 minutes.

  • Contraction and Relaxation :

    • Induce a sustained contraction in the arterial rings using a vasoconstrictor agent such as phenylephrine or a high concentration of potassium chloride (KCl).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis :

    • Record the relaxation response at each concentration of this compound.

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the IC50 or EC50 value from the concentration-response curve.

Section 4: In Vivo Validation of Physiological Effects

The final and most critical step is to demonstrate that this compound exerts its intended physiological effects in a living organism.

Blood Pressure Measurement in Rodent Models

Given that the primary effect of vasodilation is a reduction in blood pressure, in vivo studies in animal models are essential for validation.

Comparative Data: In Vivo Effects of ROCK Inhibitors on Blood Pressure

CompoundAnimal ModelRoute of AdministrationDoseEffect on Blood Pressure
This compound Normotensive Rat i.v. 0.03, 0.1, 0.3 mg/kg -8, -18, -35 mmHg reduction [1]
This compound Hypertensive Rat p.o. 1, 3, 10 mg/kg Dose-dependent decrease [2]
FasudilSpontaneously Hypertensive Rati.p.10 mg/kgSignificant decrease in mean arterial pressure[6]
FasudilHealthy Older Adultsi.v. infusion-SBP reduction of ~8 mmHg[10]

Experimental Protocol: Invasive Blood Pressure Measurement in Anesthetized Rats

  • Animal Preparation :

    • Anesthetize a rat (e.g., Sprague-Dawley or spontaneously hypertensive rat) with a suitable anesthetic agent (e.g., isoflurane or urethane).

    • Surgically expose the carotid artery and the jugular vein.

  • Catheterization :

    • Insert a catheter filled with heparinized saline into the carotid artery for blood pressure measurement.

    • Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system.

    • Insert a catheter into the jugular vein for intravenous administration of this compound.

  • Stabilization and Dosing :

    • Allow the animal's blood pressure to stabilize.

    • Administer a bolus dose or a continuous infusion of this compound via the jugular vein catheter.

  • Data Recording and Analysis :

    • Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) before, during, and after drug administration.

    • Calculate the change in blood pressure from the baseline and analyze the dose-response relationship.

Visualizing the Validation Workflow

To provide a clear conceptual framework, the following diagrams illustrate the ROCK signaling pathway and the integrated workflow for validating the mechanism of action of this compound.

ROCK_Signaling_Pathway cluster_MLCP Myosin Light Chain Phosphatase RhoA RhoA-GTP ROCK ROCK (ROCK1/ROCK2) RhoA->ROCK Activates pMYPT1 p-MYPT1 ROCK->pMYPT1 Phosphorylates pMLC p-MLC ROCK->pMLC Phosphorylates (minor pathway) BAY549 This compound BAY549->ROCK Inhibits MLCP_inactive MLCP (inactive) Relaxation Vasorelaxation MLCP_inactive->Relaxation MLCP_active MLCP (active) MLC MLC MLCP_active->MLC Dephosphorylates MYPT1 MYPT1 pMYPT1->MLCP_inactive Inhibits Phosphatase Activity Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction and the inhibitory effect of this compound.

Orthogonal_Validation_Workflow Biochem Biochemical Assays (e.g., In vitro Kinase Assay) Cellular Cellular Assays (e.g., Western Blot for p-MYPT1/p-MLC) Biochem->Cellular Confirms target engagement in a cellular context FunctionalCell Functional Cellular Assays (e.g., Endothelial Tube Formation) Cellular->FunctionalCell Links signaling to a functional cellular response ExVivo Ex Vivo Assays (e.g., In vitro Vasorelaxation) FunctionalCell->ExVivo Validates effect in an intact tissue InVivo In Vivo Assays (e.g., Blood Pressure Measurement) ExVivo->InVivo Demonstrates physiological relevance in a whole organism MoA Confirmed Mechanism of Action of this compound InVivo->MoA Provides ultimate validation of therapeutic effect

Caption: Integrated workflow for the orthogonal validation of this compound's mechanism of action.

Conclusion

The validation of a small molecule inhibitor's mechanism of action is a critical and iterative process that requires a convergence of evidence from multiple, independent experimental approaches. By employing a suite of orthogonal methods, from biochemical assays confirming direct target engagement to in vivo studies demonstrating the intended physiological effect, researchers can build a robust and compelling case for the mechanism of action of this compound. This multi-faceted approach not only strengthens the scientific rationale for its development but also provides a deeper understanding of its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BAY-549

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides essential guidance on the proper disposal procedures for BAY-549, a potent ROCK inhibitor. While this compound is shipped as a non-hazardous chemical, it is crucial to follow established laboratory safety protocols for its disposal to minimize environmental impact and protect personnel.

Disclaimer: The following procedures are general guidelines. Always consult your institution's specific safety protocols, Environmental Health and Safety (EHS) office, and local regulations before disposing of any chemical waste.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form: solid (unused compound), solutions (e.g., in DMSO), and contaminated labware.

1. Disposal of Solid (Unused) this compound:

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • The container label should include the chemical name ("this compound"), concentration, and any other required information as per your institution's guidelines.

  • Arrange for pickup and disposal through your institution's hazardous waste management program.

2. Disposal of this compound Solutions (e.g., in DMSO):

Dimethyl sulfoxide (DMSO) is a common solvent for this compound. The disposal of these solutions requires careful consideration.

  • Small Quantities: For very dilute aqueous solutions, some institutions may permit drain disposal with copious amounts of water. However, you must obtain prior approval from your EHS office.

  • Concentrated Solutions & Organic Solvents: Solutions of this compound in organic solvents like DMSO should be collected in a designated solvent waste container.[1][2]

  • Ensure the waste container is compatible with the solvent.

  • The container must be clearly labeled with all constituents (e.g., "this compound in DMSO") and their approximate concentrations.

  • Store the waste container in a well-ventilated area, away from ignition sources, until it is collected by your institution's hazardous waste program.

3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for chemical contamination.[3]

  • Glassware: Contaminated glassware should be decontaminated if possible or disposed of as chemical waste. A common decontamination method is to rinse the glassware three times with a suitable solvent. The first rinse should be collected as chemical waste, while subsequent rinses may be permissible for drain disposal, pending institutional approval.[4]

  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a designated solid chemical waste container. These items should not be placed in the regular trash.

Quantitative Data Summary for Disposal

Waste FormRecommended Disposal MethodKey Considerations
Solid this compound Collection in a labeled container for non-hazardous chemical waste. Disposal via institutional hazardous waste program.Do not mix with other waste types unless permitted. Ensure the container is sealed and properly labeled.
This compound in DMSO Collection in a designated solvent waste container. Disposal via institutional hazardous waste program.[1][2]Segregate from aqueous waste. Ensure the container is compatible with DMSO and properly labeled with all components.
Dilute Aqueous Solutions Drain disposal may be permissible for very low concentrations with prior EHS approval. Must be flushed with a large volume of water.Approval is mandatory. Check with your institution's EHS for concentration limits and approved procedures.
Contaminated Sharps Collection in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3]Do not overfill the container. Seal and label appropriately before disposal through the institutional hazardous waste program.
Contaminated Labware Decontaminate by rinsing with an appropriate solvent (collecting the first rinse as chemical waste) or dispose of as solid chemical waste.[4] Empty containers should be triple-rinsed before being discarded in regular trash, with labels defaced.[5]Ensure the decontamination solvent is compatible with the labware material.
Contaminated PPE Collection in a designated solid chemical waste container.Do not dispose of in regular trash. Ensure the waste bag or container is properly sealed and labeled.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the provided search results, the following represents a generalized, best-practice workflow for the decontamination of lab surfaces and equipment that have come into contact with this compound.

Protocol for Decontamination of Non-porous Surfaces and Equipment:

  • Preparation: Ensure you are wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Initial Cleaning: If there is visible solid residue, carefully wipe it up with a damp cloth, ensuring not to create dust. Dispose of the cloth as solid chemical waste.

  • Solvent Wipe: Moisten a clean, disposable cloth with a solvent in which this compound is soluble (e.g., ethanol or isopropanol).

  • Surface Decontamination: Wipe down the entire contaminated surface area. For equipment, pay close attention to areas that may have had direct contact with the chemical.

  • Repeat: Repeat the solvent wipe with a new clean cloth to ensure thorough decontamination.

  • Final Rinse: If appropriate for the surface or equipment, perform a final wipe with a cloth dampened with deionized water.

  • Waste Disposal: All used cloths and other disposable materials from the decontamination process must be collected and disposed of as solid chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_form cluster_solution_type cluster_aqueous cluster_contaminated_type start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid Solid (Pure Compound) waste_form->solid Solid solution Solution waste_form->solution Liquid contaminated Contaminated Material waste_form->contaminated Contaminated chemical_waste Collect as Chemical Waste (Follow Institutional Protocol) solid->chemical_waste solvent_type Aqueous or Organic Solvent? solution->solvent_type material_type Sharps, Labware, or PPE? contaminated->material_type aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_type->organic Organic ehs_approval EHS Approval for Drain Disposal? aqueous->ehs_approval ehs_approval->chemical_waste No drain_disposal Drain Disposal (with copious water) ehs_approval->drain_disposal Yes solvent_waste Collect in Solvent Waste Container organic->solvent_waste sharps Sharps material_type->sharps Sharps labware Labware material_type->labware Labware ppe PPE material_type->ppe PPE sharps_container Dispose in Sharps Container sharps->sharps_container labware->chemical_waste ppe->chemical_waste

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

References

Essential Safety and Disposal Protocols for Handling BAY-549

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling BAY-549 must adhere to stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this potent ROCK inhibitor.

This compound, also known as Azaindole 1, is a powerful chemical probe and an orally active, ATP-competitive ROCK inhibitor.[1] Due to its potential health hazards, including skin and eye irritation, proper personal protective equipment (PPE) and handling procedures are critical.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before each use.
Eye Protection Safety gogglesMust provide a complete seal around the eyes to protect from dust and splashes.
Body Protection Laboratory coatFully fastened to protect against accidental skin contact.
Respiratory Protection Use in a well-ventilated areaA fume hood is recommended to minimize inhalation of dust particles.

Handling and Operational Plan

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh this compound in a Ventilated Enclosure gather_materials->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve conduct_experiment Perform Experimental Procedure dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Considerations:

When preparing solutions of this compound, it is often dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles such as a mixture of Transcutol, Cremophor EL, and saline may be required.[1] All weighing and initial dilutions of the solid compound should be performed in a chemical fume hood to prevent inhalation of airborne particles.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Collect Solid this compound Waste seal_solid Seal in a Labeled, Closed Container collect_solid->seal_solid collect_liquid Collect Contaminated Solvents seal_liquid Seal in a Labeled, Leak-Proof Container collect_liquid->seal_liquid collect_ppe Collect Used PPE seal_ppe Place in a Designated Waste Bag collect_ppe->seal_ppe dispose Dispose According to Institutional and Local Regulations seal_solid->dispose seal_liquid->dispose seal_ppe->dispose

Caption: Step-by-step disposal plan for this compound waste.

Disposal Procedure:

  • Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation. Place the collected material into a suitable, sealed container clearly labeled as "Hazardous Chemical Waste" and with the specific chemical name.

  • Liquid Waste: Any solvents or solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: All disposable PPE, such as gloves and any contaminated lab supplies (e.g., pipette tips, weighing paper), should be placed in a designated hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By strictly following these safety and disposal procedures, researchers can minimize the risks associated with handling the potent ROCK inhibitor this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-549
Reactant of Route 2
Reactant of Route 2
BAY-549

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.